molecular formula C13H18ClNO B1517934 N-(2-tert-butylphenyl)-2-chloropropanamide CAS No. 1156595-98-0

N-(2-tert-butylphenyl)-2-chloropropanamide

Cat. No.: B1517934
CAS No.: 1156595-98-0
M. Wt: 239.74 g/mol
InChI Key: PUOBJXKRIYIOJT-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butylphenyl)-2-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butylphenyl)-2-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBJXKRIYIOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-tert-butylphenyl)-2-chloropropanamide: Structural Profiling, Synthetic Methodology, and Application Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development,


-chloro amides serve as indispensable electrophilic building blocks. Specifically, N-(2-tert-butylphenyl)-2-chloropropanamide  (CAS: 1156595-98-0) represents a highly specialized intermediate. Characterized by the presence of a bulky tert-butyl group at the ortho position of the phenyl ring, this molecule exhibits unique conformational dynamics and reactivity profiles.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic theoretical descriptions. Here, we will dissect the causality behind its synthetic methodology, explore the structural implications of its steric hindrance, and provide field-proven, self-validating protocols for its preparation and characterization.

Physicochemical & Structural Profiling

The physical behavior and reactivity of N-(2-tert-butylphenyl)-2-chloropropanamide are dictated by the severe steric bulk of the ortho-tert-butyl group. This functional group forces the amide plane to rotate nearly orthogonal to the aromatic ring to minimize allylic strain. Consequently, the nitrogen lone pair cannot fully delocalize into the aromatic


-system, subtly increasing the nucleophilicity of the parent aniline but simultaneously creating a physical barricade against incoming electrophiles.
Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
Chemical Name N-(2-tert-butylphenyl)-2-chloropropanamideDefines the

-chloro propionyl core.
CAS Registry Number 1156595-98-0Unique identifier for regulatory compliance.
Molecular Formula C₁₃H₁₈ClNOIndicates a highly lipophilic character.
Molecular Weight 239.74 g/mol Standard mass for stoichiometric calculations.
Physical State Crystalline SolidFacilitates purification via recrystallization.
Solubility Profile Soluble in DCM, EtOAc, THF; Insoluble in H₂ODictates the biphasic aqueous work-up strategy.

Synthetic Methodology & Mechanistic Causality

The synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide relies on a modified Schotten-Baumann acylation. The reaction involves the nucleophilic attack of 2-tert-butylaniline on 2-chloropropionyl chloride.

Scientist Insight (Causality of Reagent Selection): Why do we use Triethylamine (TEA) as an acid scavenger? The acylation generates one equivalent of hydrochloric acid (HCl). Without a tertiary amine base like TEA to neutralize this byproduct, the HCl would protonate the unreacted 2-tert-butylaniline. Because the anilinium ion is non-nucleophilic, the reaction would stall at a maximum theoretical yield of 50%. The fundamental principles of this nucleophilic acyl substitution are well-documented in standard mechanistic literature[1].

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system to ensure high yield and purity, adhering to standard laboratory practices[2].

Reagents Required:

  • 2-tert-butylaniline (1.0 eq, Nucleophile)

  • 2-chloropropionyl chloride (1.1 eq, Electrophile)

  • Triethylamine (1.2 eq, Acid Scavenger)

  • Dichloromethane (DCM) (10 volumes, Solvent)

Procedure:

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2-tert-butylaniline (1.0 eq) and DCM. Add TEA (1.2 eq) and stir to ensure a homogeneous solution.

  • Thermal Control: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

    • Causality: The reaction between an acid chloride and an amine is highly exothermic. Uncontrolled heat can lead to the degradation of the acid chloride or unwanted ketene formation.

  • Electrophile Addition: Dissolve 2-chloropropionyl chloride (1.1 eq) in an equal volume of DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active aniline spot (lower

    
    ) completely disappears, replaced by the less polar amide spot (higher 
    
    
    
    ).
  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer to a separatory funnel and wash the organic layer sequentially:

    • 1M HCl (aq):Self-Validation: Ensure the aqueous phase pH is ~1-2. This guarantees complete protonation and removal of any unreacted 2-tert-butylaniline and TEA.

    • Saturated NaHCO₃ (aq): Neutralizes residual acid and removes any hydrolyzed 2-chloropropionic acid.

    • Brine: Removes bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from heptane/ethyl acetate to afford the pure product.

Visualization: Synthetic Workflow

ExperimentalWorkflow Step1 1. Dissolve 2-tert-butylaniline & TEA in DCM Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of 2-chloropropionyl chloride Step2->Step3 Exothermic control Step4 4. Stir at RT for 2-4 hours (TLC Monitoring) Step3->Step4 Amidation Step5 5. Aqueous Work-up (Acid/Base Washes) Step4->Step5 Quench & Extract Step6 6. Organic Layer Drying (Na2SO4) & Concentration Step5->Step6 Phase Separation Step7 7. Crystallization / Purification (Yield: >85%) Step6->Step7 Isolation

Fig 1: Step-by-step synthetic workflow for N-(2-tert-butylphenyl)-2-chloropropanamide.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, spectroscopic analysis is mandatory. The tert-butyl group provides a distinct, heavy singlet in ¹H NMR, while the chiral


-carbon splits the adjacent methyl group into a doublet.
Table 2: Expected Spectroscopic Signatures
TechniqueSignal / PeakAssignment & Structural Rationale
¹H NMR (CDCl₃)

1.40 (s, 9H)
tert-butyl group: Intense singlet due to 9 equivalent methyl protons.

1.75 (d, 3H,

=7 Hz)
Propionamide Methyl: Split into a doublet by the adjacent

-proton.

4.60 (q, 1H,

=7 Hz)

-proton:
Deshielded by the adjacent chlorine and carbonyl; split into a quartet.

7.10 - 7.60 (m, 4H)
Aromatic protons: Multiplet corresponding to the substituted benzene ring.

8.50 (br s, 1H)
Amide N-H: Broadened by quadrupolar relaxation of the nitrogen atom.
FT-IR ~1660 cm⁻¹Amide I band: Strong C=O stretching frequency.
~1530 cm⁻¹Amide II band: N-H bending coupled with C-N stretching.
~750 cm⁻¹C-Cl stretch: Confirms the presence of the aliphatic halogen.

Reactivity Dynamics & Downstream Applications

In drug development, N-(2-tert-butylphenyl)-2-chloropropanamide is rarely the final Active Pharmaceutical Ingredient (API). Instead, it acts as a highly reactive electrophile. The


-chloro group is a prime target for 

displacement by secondary amines (e.g., diethylamine, piperidine, or pyrrolidine).

Application Insight: This specific


 amination pathway is the foundational logic behind the synthesis of sterically hindered local anesthetics and antiarrhythmics (analogous to the synthesis of lidocaine or prilocaine). However, because the tert-butyl group shields the reaction center, downstream 

displacements often require elevated temperatures or polar aprotic solvents (such as DMF or Acetonitrile) to overcome the activation energy barrier and drive the reaction to completion.

References

  • Wiley. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition" (Authoritative text on nucleophilic acyl substitution mechanisms). Available at: [Link]

  • Internet Archive. "Vogel's textbook of practical organic chemistry : Vogel, Arthur Israel" (Standard laboratory protocols for amide synthesis and biphasic work-up). Available at: [Link]

Sources

Alpha-Chloroamides in Heterocyclic Chemistry: A Technical Guide to Synthetic Versatility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-chloroamides (


-chloroacetamides) represent a privileged class of electrophilic building blocks in medicinal chemistry. Characterized by a dual reactivity profile—possessing both an electrophilic alkyl chloride and a nucleophilic/acidic amide moiety—they serve as linchpins in the synthesis of diverse aza-heterocycles. This guide details the strategic application of 

-chloroamides in constructing

-lactams, quinoxalinones, and diketopiperazines, emphasizing mechanistic causality and scalable protocols.

The Chemical Architecture: The "Amide-Chloride" Duality

The utility of


-chloroamides stems from their ability to function as bis-electrophiles  or amphiphilic synthons  depending on reaction conditions.
Electronic Profile
  • Electrophilic

    
    -Carbon:  The chlorine atom induces a strong dipole, making the 
    
    
    
    -carbon highly susceptible to
    
    
    attack by nucleophiles (amines, thiols, azides).
  • Acidic

    
    -Protons:  The electron-withdrawing nature of both the carbonyl and the chlorine atom increases the acidity of the 
    
    
    
    -protons (
    
    
    ), enabling carbanion generation and subsequent aldol-type or alkylation reactions.
  • Amide Resonance: The nitrogen lone pair donates into the carbonyl, modulating the electrophilicity of the carbonyl carbon, yet the amide nitrogen itself can act as a nucleophile in intramolecular cyclizations (N-alkylation).

Reactivity Visualization

The following diagram maps the core reactive sites of the


-chloroamide scaffold.

ReactivityProfile Chloroamide α-Chloroamide Scaffold SN2 SN2 Displacement (Nucleophilic Attack) Chloroamide->SN2 C-Cl Bond (Electrophilic) CH_Act C-H Activation (Carbanion Formation) Chloroamide->CH_Act α-Protons (Acidic) Cyclization Intramolecular Cyclization SN2->Cyclization Post-Functionalization CH_Act->Cyclization Ring Closure

Figure 1: Reactivity profile of


-chloroamides highlighting primary synthetic pathways.

Key Heterocyclic Scaffolds & Mechanistic Pathways

Quinoxalin-2-ones (6-Membered Systems)

The synthesis of quinoxalin-2-ones is a classic application, utilizing the


-chloroamide to bridge the 1,2-diamine motif.
  • Mechanism: The reaction proceeds via an initial

    
    -acylation of the 1,2-diaminobenzene with chloroacetyl chloride (or an 
    
    
    
    -chloroamide derivative), followed by an intramolecular
    
    
    displacement of the chloride by the second amine group.
  • Significance: This scaffold is ubiquitous in bioactive compounds exhibiting antimicrobial and anticancer properties.

-Lactams (Azetidin-2-ones)

While often synthesized via Staudinger cycloaddition,


-chloroamides offer a direct intramolecular alkylation route.
  • Mechanism: An

    
    -substituted 
    
    
    
    -chloroacetamide undergoes base-mediated proton abstraction from the
    
    
    -carbon (C-H activation) or the amide nitrogen (if secondary), followed by ring closure. The C3-C4 bond formation is critical and stereochemically sensitive.
Multicomponent Reactions (MCRs): The Ugi-Post-Condensation

-Chloroacetic acid (the precursor to the amide) acts as the acid component in the Ugi 4-component reaction (Ugi-4CR).
  • Workflow: Amine + Aldehyde + Isocyanide + Chloroacetic acid

    
     Ugi Adduct (
    
    
    
    -chloroamide intermediate).
  • Cyclization: The resulting linear adduct contains a secondary amide and the alkyl chloride. Treatment with base triggers the "Joullie-Ugi" post-condensation cyclization to form 2,5-diketopiperazines .

Experimental Protocols

Protocol A: General Synthesis of -Aryl- -Chloroacetamides

A foundational protocol for generating the building block.

Reagents: Aniline derivative (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (


, 1.2 equiv), Dichloromethane (DCM).
  • Setup: Dissolve the aniline derivative in anhydrous DCM (0.5 M) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1]

  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Acylation: Add chloroacetyl chloride dropwise via syringe pump or addition funnel over 20 minutes. Note: Exothermic reaction; control temperature to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Hexane.
    
Protocol B: Synthesis of Quinoxalin-2-one via Cyclization

A self-validating protocol for heterocycle formation.

Reagents:


-Phenylenediamine (1.0 equiv), Chloroacetic acid (1.1 equiv), 4N HCl (aq).
  • Condensation: Dissolve

    
    -phenylenediamine in 4N HCl (10 mL/g). Add chloroacetic acid.[2][3]
    
  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours.

    • Checkpoint: The solution typically darkens. Precipitation of the product may occur upon cooling.

  • Cyclization Logic: The acidic condition promotes the initial amide formation. The high temperature drives the intramolecular displacement of the chloride by the second amine (which is less nucleophilic in acid, hence the heat requirement).

  • Isolation: Cool to RT. Neutralize carefully with 10% NaOH to pH 7–8. The solid quinoxalinone precipitates.

  • Purification: Filter the solid, wash with cold water and EtOH. Recrystallize from DMF/Ethanol if necessary.

Data Summary Table: Typical Yields

Substrate (R)Product TypeYield (%)Key Condition
Phenyl

-Phenyl-

-chloroacetamide
85-92%0°C addition, DCM
4-OMe-Phenyl

-(4-OMe)-

-chloroacetamide
88-95%0°C addition, DCM

-Phenylenediamine
Quinoxalin-2-one70-80%4N HCl, Reflux

-Benzylamine (Ugi)
Diketopiperazine65-75%KOH/MeOH (Cyclization)

Visualizing the Pathways

Quinoxalinone Synthesis Workflow

This diagram illustrates the transformation from diamine to the fused heterocyclic system.

QuinoxalinoneSynthesis Start o-Phenylenediamine + Chloroacetic Acid Inter Intermediate: N-(2-Aminophenyl)-2-chloroacetamide Start->Inter Acylation (HCl, Reflux) Transition Transition State: Intramolecular SN2 Inter->Transition Ring Closure Product Product: Quinoxalin-2-one Transition->Product - HCl

Figure 2: Step-wise synthesis of Quinoxalin-2-one via acid-mediated condensation.

Ugi-Joullie MCR Pathway

A complex workflow demonstrating the use of


-chloroacetic acid in multicomponent synthesis.

UgiPathway Inputs Amine + Aldehyde + Isocyanide + Chloroacetic Acid UgiAdduct Linear Ugi Adduct (α-Chloroamide) Inputs->UgiAdduct Ugi-4CR Base Base Treatment (KOH/MeOH) UgiAdduct->Base Activation DKP Diketopiperazine (Target Heterocycle) Base->DKP Cyclization

Figure 3: The Ugi-Joullie cascade for accessing diketopiperazines.

Troubleshooting & Optimization

  • Issue: Bis-acylation during amide synthesis.

    • Cause: Excess acid chloride or high temperature.

    • Solution: Strict stoichiometry (1.05 equiv acid chloride) and maintain 0°C during addition.

  • Issue: Incomplete Cyclization (Quinoxalinones).

    • Cause: Protonation of the nucleophilic amine in strong acid prevents attack.

    • Solution: Ensure reflux temperature is maintained to overcome the activation energy barrier. If yield is low, switch to a two-step protocol: isolate the amide intermediate, then cyclize in basic conditions (

      
      /DMF).
      
  • Issue: Hydrolysis of Chloride.

    • Cause: Aqueous basic conditions for extended periods.

    • Solution: Use anhydrous bases (NaH, KOtBu) in aprotic solvents (THF, DMF) for base-sensitive cyclizations.

References

  • Review of

    
    -Halogenoacetamides:  Bouhlel, A. et al. "
    
    
    
    -Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles." Organic & Biomolecular Chemistry, 2021.
  • Quinoxalinone Synthesis: "Synthesis of quinoxalinones." Organic Chemistry Portal.

  • 
    -Lactam Synthesis:  D'Höoghe, M. et al. "Highly Stereoselective Synthesis of 
    
    
    
    -Lactams Utilizing
    
    
    -Chloroimines as New and Powerful Chiral Inductors."[4] Chemistry – A European Journal, 2008.[4]
  • MCR Applications: Sutanto, F. et al. "Multicomponent reaction-derived covalent inhibitor space."[2] University of Groningen Research, 2021.

  • Green MCR Approaches: Wang, L. et al. "Recent advances in green multi-component reactions for heterocyclic compound construction."[5] Organic & Biomolecular Chemistry, 2024.[3][5][6]

Sources

An In-depth Technical Guide to the Solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. This guide provides a comprehensive technical overview of the theoretical and practical considerations for assessing the solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the physicochemical properties of the solute and solvents to predict solubility trends, followed by a detailed, step-by-step protocol for the experimental determination of solubility. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of solubility assessment methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary reason for compound attrition. Understanding a compound's solubility in various solvent systems is therefore not merely a routine measurement but a critical dataset that informs a multitude of downstream applications.

  • Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3][4] This makes it an ideal solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[1][4]

  • Methanol , the simplest alcohol, is a polar protic solvent. It is frequently employed in chemical synthesis, purification, and as a co-solvent in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6]

This guide will focus on N-(2-tert-butylphenyl)-2-chloropropanamide, providing a framework for understanding and quantifying its solubility in these two pivotal solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[7] This principle is rooted in the intermolecular forces between the solute and solvent molecules. A more nuanced understanding can be gained by examining the physicochemical properties of N-(2-tert-butylphenyl)-2-chloropropanamide and the solvents.

Physicochemical Properties of N-(2-tert-butylphenyl)-2-chloropropanamide

While specific experimental data for this compound is limited, we can infer its properties from its structure.

PropertyValue (Predicted)Source
Molecular FormulaC13H18ClNO[8]
Molecular Weight239.74 g/mol [9]
XlogP3.8[8]
Hydrogen Bond Donors1 (amide N-H)Inferred from structure
Hydrogen Bond Acceptors1 (carbonyl O)Inferred from structure

The predicted XlogP of 3.8 suggests that N-(2-tert-butylphenyl)-2-chloropropanamide is a lipophilic, or nonpolar, compound. The presence of a hydrogen bond donor and acceptor provides some capacity for interaction with polar solvents.

Solvent Properties and Predicted Interactions
PropertyDMSOMethanol
Polarity Polar AproticPolar Protic
Dielectric Constant 47.232.7
Hydrogen Bonding H-bond acceptorH-bond donor & acceptor
  • In DMSO: As a polar aprotic solvent, DMSO can effectively solvate the N-(2-tert-butylphenyl)-2-chloropropanamide molecule. Its strong dipole will interact with the polar amide group. The bulky, nonpolar tert-butyl and phenyl groups will have favorable interactions with the methyl groups of DMSO. Given DMSO's reputation as a universal solvent in drug discovery, a high solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in DMSO is anticipated.[1][10][11]

  • In Methanol: Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. It will interact with the amide group of the solute through hydrogen bonding. However, the large nonpolar regions of N-(2-tert-butylphenyl)-2-chloropropanamide may limit its overall solubility in methanol compared to DMSO. The principle of "like dissolves like" suggests that while there will be some solubility due to the polar functional group, the predominantly nonpolar character of the molecule might lead to moderate, rather than high, solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the thermodynamic solubility of N-(2-tert-butylphenyl)-2-chloropropanamide.

Materials and Equipment
  • N-(2-tert-butylphenyl)-2-chloropropanamide (high purity)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_vial Add excess compound to vial add_solvent Add known volume of solvent prep_vial->add_solvent equilibrate Incubate at constant temperature with shaking (e.g., 24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant dilute Dilute supernatant filter_supernatant->dilute hplc Quantify concentration by HPLC dilute->hplc calculate calculate hplc->calculate Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-(2-tert-butylphenyl)-2-chloropropanamide (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24-48 hours).[12] This ensures that the solvent is fully saturated with the solute.[13]

  • Separation of Undissolved Solute:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[12]

    • Carefully collect the supernatant using a micropipette, being cautious not to disturb the pellet.

    • For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of N-(2-tert-butylphenyl)-2-chloropropanamide of known concentrations in the chosen solvent.

    • Accurately dilute a small aliquot of the saturated supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of N-(2-tert-butylphenyl)-2-chloropropanamide in the specific solvent at the experimental temperature. Express the results in appropriate units (e.g., mg/mL, mM).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 1: Experimentally Determined Solubility of N-(2-tert-butylphenyl)-2-chloropropanamide

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

The interpretation of these results will either confirm or challenge the initial predictions based on the physicochemical properties. This data is invaluable for:

  • Stock Solution Preparation: Guiding the preparation of concentrated stock solutions for biological assays, ensuring the compound remains in solution.[4]

  • Formulation Development: Informing early-stage formulation strategies.

  • Structure-Activity Relationship (SAR) Studies: Providing a key data point in understanding how structural modifications affect physicochemical properties.

Conclusion

References

  • SATHEE. (n.d.). Chemistry Methanol.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Global Trade Online Limited. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.
  • Chemistry LibreTexts. (n.d.). Solubility.
  • Sigma-Aldrich. (n.d.). Methanol.
  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • Styrene-butadiene Rubber. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Wikipedia. (2024). Methanol.
  • Academondo. (2025, July 31). Methanol as a solvent: Significance and symbolism.
  • American Chemical Society. (2024, October 14). Methanol.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • PubChemLite. (n.d.). N-(2-tert-butylphenyl)-2-chloropropanamide (C13H18ClNO).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • BenchChem. (n.d.). Solubility and stability of N-Butyl-N-chloroformamide in common solvents.
  • precisionFDA. (n.d.). 2-(TERT-BUTYLAMINO)-2-CHLOROPROPIOPHENONE.

Sources

The Strategic Integration of Lipophilic Amide Intermediates in Drug Discovery Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity and the amide bond are two of the most critical components in the design of modern pharmaceuticals. The ability to modulate a compound's lipophilicity is paramount for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The amide bond, a ubiquitous functional group in numerous blockbuster drugs, offers a stable and synthetically accessible linkage for assembling complex molecules. This in-depth technical guide provides a comprehensive overview of the strategic use of lipophilic amide intermediates in the construction of drug discovery libraries. We will delve into the fundamental principles of lipophilicity in drug design, explore a diverse range of lipophilic building blocks, and provide detailed protocols for the high-throughput synthesis of lipophilic amide libraries. Furthermore, this guide will showcase case studies illustrating the successful application of these intermediates in lead optimization and the discovery of novel therapeutic agents.

The Critical Role of Lipophilicity and the Amide Bond in Medicinal Chemistry

The journey of a drug from administration to its target is a complex process governed by its physicochemical properties. Among these, lipophilicity, or the "fat-loving" nature of a molecule, plays a pivotal role. It dictates a drug's ability to traverse cellular membranes, which are primarily lipid bilayers, and to interact with often-hydrophobic binding pockets of target proteins.[1][2] A delicate balance of lipophilicity is crucial; while sufficient lipophilicity is necessary for membrane permeability and target affinity, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3]

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[4][5] Its prevalence stems from its remarkable stability, its capacity to participate in hydrogen bonding interactions as both a donor and an acceptor, and the synthetic tractability of its formation.[6] The condensation of a carboxylic acid and an amine to form an amide is one of the most frequently employed reactions in drug discovery, allowing for the modular assembly of diverse molecular scaffolds.[4]

By strategically combining lipophilic building blocks—amines and carboxylic acids—through amide bond formation, medicinal chemists can systematically explore vast regions of chemical space and fine-tune the properties of drug candidates. This approach is central to the construction of high-quality drug discovery libraries designed for identifying and optimizing novel therapeutics.

Navigating the Landscape of Lipophilicity: Key Descriptors

To quantitatively assess and predict the lipophilic character of a molecule, medicinal chemists rely on several key descriptors:

  • LogP: The logarithm of the partition coefficient, which measures the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher LogP value indicates greater lipophilicity.[7][8]

  • LogD: The logarithm of the distribution coefficient, which is similar to LogP but accounts for all species of a compound (ionized and neutral) at a specific pH. For ionizable compounds, LogD is a more physiologically relevant descriptor of lipophilicity than LogP.[7][8]

The ability to predict and measure these values is essential for the rational design of drug candidates with optimal ADME profiles.

A Curated Collection of Lipophilic Building Blocks for Library Synthesis

The design of a lipophilic amide library begins with the careful selection of appropriate amine and carboxylic acid building blocks. These building blocks should offer a range of lipophilicities and structural diversity to enable a thorough exploration of the desired chemical space. Here, we present a curated selection of commercially available or readily synthesizable lipophilic building blocks, categorized by their structural motifs.

Table 1: Representative Lipophilic Amine and Carboxylic Acid Building Blocks

CategoryBuilding BlockStructurecLogP
Bulky Aliphatic Amines tert-ButylamineCC(C)(C)N0.3-1.44[2][9][10]
CyclohexylamineC1CCC(CC1)N0.8-1.49[1][7][11][12]
(3-ethyl-1-adamantyl)amine3.04[13]
Spirocyclic Amines Spiro[3.3]heptan-2-amine1.4-1.7[4][14]
Bulky Aliphatic/Alicyclic Carboxylic Acids Pivalic AcidCC(C)(C)C(=O)O0.94-1.5[3][15][16][17]
Cyclohexanecarboxylic AcidC1CCC(CC1)C(=O)O1.88-1.96[8][18][19][20][21]
Adamantane-1-carboxylic acidC1C2CC3CC1CC(C2)(C3)C(=O)O2.287-2.6[22][23][24]

Note: cLogP values can vary depending on the calculation method. The ranges provided reflect values found in the cited literature.

The inclusion of rigid, three-dimensional scaffolds like adamantane and spirocycles is a particularly effective strategy for increasing lipophilicity while improving metabolic stability and target engagement.[6][25][26][27][28][29][30][31] The adamantane moiety, with its cage-like structure, can enhance a drug's bioavailability and half-life.[6][25][32][33] Similarly, spirocycles can lock the conformation of a molecule, leading to improved efficacy and selectivity.[26][27][29][30][31]

High-Throughput Synthesis of Lipophilic Amide Libraries: A Practical Workflow

The efficient construction of large and diverse compound libraries is essential for modern drug discovery. Parallel synthesis techniques, often performed in 96-well plates, coupled with automated liquid handlers and purification systems, have become indispensable tools for medicinal chemists.[34][35][36]

Below is a generalized, step-by-step protocol for the high-throughput synthesis of a lipophilic amide library in a 96-well format.

Experimental Protocol: Parallel Amide Synthesis in a 96-Well Plate

Objective: To synthesize a library of lipophilic amides by reacting a diverse set of lipophilic carboxylic acids with a diverse set of lipophilic amines.

Materials:

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Centrifugal evaporator

  • HPLC for purification and analysis

  • Lipophilic carboxylic acids (stock solutions in a suitable solvent like DMF or DMSO)

  • Lipophilic amines (stock solutions in a suitable solvent like DMF or DMSO)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Solvents (e.g., DMF, DMSO, DCM, Ethyl Acetate)

  • Quenching solution (e.g., aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl Acetate)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amines Dispense Lipophilic Amine Solutions prep_acids Dispense Lipophilic Carboxylic Acid Solutions add_reagents Add Coupling Reagent and Base prep_acids->add_reagents react Incubate at RT or with Heating (e.g., Microwave) add_reagents->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Evaporate Solvent extract->dry purify Purify by HPLC dry->purify analyze Confirm Structure and Purity (LC-MS, NMR) purify->analyze

High-throughput amide library synthesis workflow.

Procedure:

  • Plate Preparation: Using a multichannel pipette or automated liquid handler, dispense the stock solutions of the lipophilic amines into the wells of the 96-well reaction block according to a predefined plate map.

  • Addition of Carboxylic Acids: Dispense the stock solutions of the lipophilic carboxylic acids to the corresponding wells containing the amines.

  • Addition of Coupling Reagents: In a fume hood, add the amide coupling reagent and the base to each well.

  • Reaction: Seal the reaction block with a sealing mat and allow the reactions to proceed at room temperature or with gentle heating. For more challenging couplings, microwave irradiation can be employed to accelerate the reaction.[37]

  • Quenching: After the reaction is complete (monitored by a test reaction), quench the reactions by adding an aqueous solution of ammonium chloride to each well.

  • Extraction: Add an organic solvent such as ethyl acetate to each well, seal the plate, and vortex to extract the amide products. Allow the layers to separate and carefully remove the aqueous layer.

  • Solvent Evaporation: Evaporate the organic solvent from the plate using a centrifugal evaporator.

  • Purification: Redissolve the crude products in a suitable solvent (e.g., DMSO) and purify the library using parallel HPLC.

  • Analysis: Analyze the purified compounds by LC-MS and/or NMR to confirm their identity and purity.

This generalized protocol can be adapted and optimized for specific sets of reactants and available automation platforms.[34][35][36][38]

Library Design Strategies for Modulating Lipophilicity

The design of a lipophilic amide library should be a strategic process aimed at systematically exploring the impact of lipophilicity on biological activity and ADME properties. Several computational and conceptual approaches can guide this process:

  • Target-Focused Libraries: When structural information about the target is available, computational tools like molecular docking can be used to design libraries with substituents that are predicted to make favorable lipophilic interactions with the binding site.[15]

  • Fragment-Based Library Design: In fragment-based drug discovery, small, low-complexity fragments with weak binding affinity are identified and then optimized into more potent leads. Lipophilic amide intermediates can be used to "grow" or "link" these initial fragment hits, systematically increasing their size and lipophilicity to enhance target engagement.

  • Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse compounds that cover a broad range of chemical space. By combining a diverse set of lipophilic amines and carboxylic acids, researchers can generate a wide array of amides with varying lipophilicities and three-dimensional shapes.

  • Computational Modeling: A variety of software tools are available to calculate and predict the lipophilicity of virtual compounds before their synthesis.[9] This allows for the in silico design of libraries with a desired distribution of LogP or LogD values, ensuring that the synthesized compounds fall within a drug-like range.

Case Studies: The Impact of Lipophilic Amides in Drug Discovery

The strategic incorporation of lipophilic amide intermediates has proven to be a successful approach in numerous drug discovery programs.

  • Kinase Inhibitors: Many kinase inhibitors feature a lipophilic "head" group that occupies a hydrophobic pocket in the ATP binding site. Lipophilic amide libraries are frequently synthesized to explore this region and optimize inhibitor potency and selectivity.

  • GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The design of ligands for GPCRs often involves the modulation of lipophilicity to achieve the desired balance of receptor affinity and membrane permeability. Lipophilic amide intermediates provide a versatile platform for synthesizing and optimizing GPCR modulators.

  • CNS-Active Agents: The blood-brain barrier (BBB) presents a significant challenge for the development of drugs targeting the central nervous system (CNS). The incorporation of lipophilic groups, such as the adamantane moiety, can enhance a drug's ability to cross the BBB.[25]

Conclusion

The thoughtful and strategic use of lipophilic amide intermediates is a powerful tool in the modern drug discovery arsenal. By understanding the fundamental principles of lipophilicity and leveraging the synthetic versatility of the amide bond, medicinal chemists can design and construct high-quality compound libraries that are rich in drug-like properties. The continued development of high-throughput synthesis technologies and computational design tools will further empower researchers to efficiently explore chemical space and accelerate the discovery of novel and effective therapeutics. This guide provides a foundational framework and practical insights for scientists and researchers to effectively harness the potential of lipophilic amide intermediates in their drug discovery endeavors.

References

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An In-depth Technical Guide to N-(2-tert-butylphenyl)-2-chloropropanamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-tert-butylphenyl)-2-chloropropanamide, a molecule of interest in synthetic and medicinal chemistry. This document details its molecular and physicochemical properties, outlines a robust, step-by-step synthesis protocol, and explores its potential applications, particularly in the context of drug discovery. The guide is intended for researchers and professionals in the chemical and pharmaceutical sciences, offering a foundational understanding of this compound's chemistry and potential utility.

Introduction

N-(2-tert-butylphenyl)-2-chloropropanamide is an organic compound featuring a substituted aromatic ring and a reactive chloropropanamide moiety. The presence of the sterically hindering tert-butyl group on the phenyl ring and the electrophilic carbon in the propanamide chain suggests unique chemical and biological properties. While specific literature on this exact molecule is sparse, its structural motifs are present in a range of biologically active compounds. The 2-chloropropanamide functionality, for instance, has been investigated as a "tunable" electrophile for covalent inhibitors in drug discovery, offering a less reactive alternative to more common Michael acceptors[1]. This guide aims to provide a thorough technical resource on N-(2-tert-butylphenyl)-2-chloropropanamide, from its fundamental properties to its synthesis and potential for further investigation.

Molecular and Physicochemical Properties

The fundamental properties of N-(2-tert-butylphenyl)-2-chloropropanamide are summarized below. It is important to note that while the molecular formula and weight are definitive, the physicochemical properties are predicted due to a lack of published experimental data.

PropertyValueSource
Molecular Formula C13H18ClNO[2]
Molecular Weight 239.74 g/mol Calculated
Monoisotopic Mass 239.1077 Da[2]
Predicted XlogP 3.8[2]
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 1PubChem
Predicted Rotatable Bond Count 3PubChem

Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

The synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide can be reliably achieved through the acylation of 2-tert-butylaniline with 2-chloropropionyl chloride. This is a standard method for the formation of N-aryl amides[3].

Reaction Scheme

Synthesis_of_N-(2-tert-butylphenyl)-2-chloropropanamide reagent1 2-tert-butylaniline reaction Amide Coupling reagent1->reaction reagent2 2-chloropropionyl chloride reagent2->reaction solvent_base Dichloromethane Triethylamine solvent_base->reaction product N-(2-tert-butylphenyl)-2-chloropropanamide byproduct Triethylamine hydrochloride reaction->product reaction->byproduct Biological_Evaluation_Workflow start Synthesized N-(2-tert-butylphenyl)-2-chloropropanamide screening High-Throughput Screening (e.g., against a panel of kinases or proteases) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active no_activity No Further Action hit_id->no_activity Inactive in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Sources

Novel alpha-haloamide scaffolds for agrochemical research

The Renaissance of the -Haloamide Scaffold in Modern Agrochemical Discovery

Executive Summary

For decades,

This technical guide dissects the


Part 1: Structural & Mechanistic Foundation

The Tunable Warhead

The


  • The "Goldilocks" Reactivity:

    • Iodine/Bromine: Often too reactive, leading to rapid glutathione conjugation and systemic toxicity (non-specific alkylation).

    • Chlorine: The industry standard (e.g., Acetochlor). It offers a balance of stability in formulation and sufficient reactivity at the target site (VLCFA elongases).

    • Fluorine: The modern frontier.

      
      -Fluoroamides are generally poor alkylators but excellent hydrogen bond mimics and metabolic blockers. They modify the pKa of the adjacent amide proton, influencing binding affinity without necessarily forming covalent bonds.
      
Reactivity Landscape

The scaffold is multipotent.[1] It can act as an electrophile, a radical precursor, or a precursor to heterocycles (e.g.,

ReactivityLandscapeHaloamideα-Haloamide ScaffoldSN2Electrophilic Trap (SN2)Haloamide->SN2Nucleophile (Nu-)RadicalRadical Precursor (SET)Haloamide->RadicalMetal Cat / LightCyclizationHeterocycle FormationHaloamide->CyclizationIntramolecular Nu-CovalentCovalent Enzyme Inhibition(Cys Targeting)SN2->CovalentCouplingC-C Bond Formation(Cross-Coupling)Radical->CouplingLactamsβ/γ-Lactams(Antibiotics/Fungicides)Cyclization->Lactams

Figure 1: The multipotent reactivity profile of the

Part 2: High-Fidelity Synthetic Architectures

Classical synthesis relies on the acylation of amines with

1
Stereoselective Methodologies
  • Dynamic Kinetic Resolution (DKR): Utilizing chiral catalysts to selectively react one enantiomer of a racemic

    
    -haloamide.
    
  • Photoenzymatic Hydroalkylation: A cutting-edge approach using flavin-dependent "ene"-reductases to couple

    
    -dichloroamides with alkenes. This generates enantioenriched 
    
    
    -chloroamides with high stereocontrol, a difficult feat for traditional chemocatalysis [1].
Protocol: Photoenzymatic Synthesis of Enantioenriched -Chloroamides

Target: Synthesis of chiral

2

Reagents:

  • Substrate:

    
    -Dimethyl-
    
    
    -dichloroacetamide.
  • Alkene: Styrene derivative.

  • Catalyst: Ene-reductase (e.g., GluER-T36A).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Preparation: In a partial anaerobic chamber, dissolve the alkene (0.2 mmol) and dichloroamide (2.0 equiv) in Tris-HCl buffer (pH 7.5) containing 5% DMSO.

  • Initiation: Add the purified enzyme (1 mol%) and FMN cofactor.

  • Irradiation: Seal the vial and irradiate with Blue LEDs at

    
     for 18 hours under localized stirring.
    
  • Extraction: Quench with ethyl acetate. Extract the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields the

    
    -monochloroamide.
    
  • Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Part 3: Agrochemical Applications & Mode of Action

Herbicides: The VLCFA Inhibitors (Group 15)

The most commercially successful application of

3
  • Target: The elongase complex (specifically the condensing enzymes like KCS or FAE1) in the endoplasmic reticulum.[3][4]

  • Mechanism: The

    
    -chloroamide acts as a suicide substrate. The reactive cysteine in the active site of the condensing enzyme attacks the 
    
    
    -carbon, forming an irreversible covalent adduct. This halts the biosynthesis of C20+ fatty acids required for cell division and cuticular wax formation [2].

VLCFA_MechanismHerbicideα-Chloroamide Herbicide(e.g., S-Metolachlor)BindingReversible Binding (Kd)Herbicide->BindingElongaseVLCFA Elongase Complex(Active Site Cys-SH)Elongase->BindingAlkylationIrreversible Alkylation(Covalent Bond Formation)Binding->AlkylationNucleophilic AttackInhibitionVLCFA Biosynthesis HaltedAlkylation->InhibitionDeathCell Division Failure(Weed Death)Inhibition->Death

Figure 2: The Mode of Action (MoA) for Group 15 herbicides, detailing the covalent inactivation of the elongase complex.

Emerging Fungicides & Nematicides

Recent research has expanded the scaffold beyond herbicides.

  • Fungicides: 2-chloro-N-phenylacetamide derivatives have shown potent activity against Aspergillus flavus.[5] The mechanism involves binding to ergosterol in the fungal membrane (disrupting integrity) and inducing Reactive Oxygen Species (ROS) accumulation [3].

  • Nematicides: Novel 1,2,4-oxadiazole derivatives containing amide linkers have demonstrated superior activity against the pine wood nematode (B. xylophilus) compared to commercial standards like abamectin [4].

Part 4: Safety & Environmental Profiling

The inherent reactivity of

67
The Safener System (Benoxacor/Fluxofenim)

Safeners are chemical additives that selectively protect the crop without protecting the weed.

  • Mechanism: Safeners induce the expression of Glutathione S-Transferases (GSTs) in the crop.

  • Pathway:

    • Safener is absorbed by the crop seed.

    • Upregulation of GST enzymes occurs.[7]

    • When the herbicide enters the crop, GSTs rapidly conjugate glutathione to the

      
      -haloamide (displacing the halogen) before it can inhibit the elongase enzymes.
      
    • Weeds lack this induced GST response and are killed.

Environmental Persistence
  • Degradation: Soil microbes degrade these compounds via amidases and glutathione conjugation.

  • Groundwater: To prevent leaching, modern scaffolds incorporate lipophilic tails to bind soil organic matter, or labile linkages that hydrolyze rapidly in aqueous environments outside the plant.

Part 5: Quantitative Data Summary

Compound ClassPrimary TargetMechanism TypeKey HalogenResistance Risk
Chloroacetanilides VLCFA Elongase (KCS)Covalent (Irreversible)ChlorineModerate (Metabolic)

-Fluoroamides
Various / UnknownH-Bond Mimic / ReversibleFluorineLow (Novel MoA)
Halo-Oxadiazoles Nematode ROS / LipidsOxidative StressChlorineLow

-Bromoamides
Proteases (Viral/Fungal)Covalent (Fast)BromineHigh (Toxicity)

References

  • Asymmetric Synthesis of

    
    -Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health (NIH). Available at: [Link]
    
  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO (Anais da Academia Brasileira de Ciências). Available at: [Link][1][8]

  • Design, Synthesis, and Nematicidal Activity of Novel Amide Derivatives Containing an 1,2,4/1,3,4-Oxadiazole Moiety. ResearchGate. Available at: [Link]

  • The Fascin

    
    -Haloamides. National Institutes of Health (NIH). Available at: [Link]
    

Toxicological Mechanistics and Safety Architecture: N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Toxicologists, and Synthetic Chemists Document Type: Advanced Technical Whitepaper & Safety Data Guide

Introduction and Structural Causality

N-(2-tert-butylphenyl)-2-chloropropanamide (CAS: 1156595-98-0) is a highly specialized chemical intermediate frequently utilized in the synthesis of bioactive small molecules and targeted agrochemicals[1]. Unlike standard commodity chemicals, handling this compound requires a deep understanding of its structural mechanistics.

The molecule features two distinct domains that dictate its physicochemical behavior and toxicological profile:

  • The

    
    -Chloroamide Moiety:  This acts as a potent Protein-Reactive Functional Group (PRFG)[2]. The electronegative chlorine atom creates a highly electrophilic 
    
    
    
    -carbon, which is primed for bimolecular nucleophilic substitution (
    
    
    ) reactions.
  • The 2-tert-Butylphenyl Group: The massive steric bulk of the ortho-tert-butyl group restricts rotation around the C–N bond, locking the amide into a rigid conformation. While this steric shielding drastically reduces the rate of non-specific aqueous hydrolysis, the extreme lipophilicity of the tert-butyl group enhances cellular membrane permeability, thereby increasing intracellular bioavailability.

Quantitative Data Summaries

To establish a baseline for hazard assessment, the structural and extrapolated hazard data are summarized below.

Table 1: Physicochemical Identity

Parameter Value / Description
Chemical Name N-(2-tert-butylphenyl)-2-chloropropanamide
CAS Number 1156595-98-0[1]
Molecular Weight 239.74 g/mol [1]

| Molecular Formula |


 |
| Structural Class  | Sterically hindered 

-chloroamide | | Electrophilic Target | Sulfhydryl (-SH) groups (Cysteine, Glutathione)[3] |

Table 2: Predictive GHS Hazard Classifications Note: Thresholds are extrapolated from the highly conserved reactivity of the


-chloroamide class.
Hazard Class Category Mechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4 High lipophilicity drives rapid dermal and GI absorption.

| Skin Sensitization | Category 1 | Covalent haptenization of epidermal proteins via


 alkylation. |
| Eye Irritation  | Category 2A | Direct electrophilic attack on mucosal membranes. |
| Aquatic Toxicity  | Category 1 | High persistence (due to steric shielding) and toxicity to aquatic organisms[4]. |

Mechanistic Toxicology: The Alkylation Pathway

The primary hazard of N-(2-tert-butylphenyl)-2-chloropropanamide is not acute systemic poisoning, but rather its insidious ability to act as a covalent modifier.


-Chloroamides are known to bind covalently to enzymes, coenzymes, and metabolic intermediates containing sulfhydryl (-SH) groups[3].

Upon crossing the lipid bilayer—facilitated by the lipophilic tert-butylphenyl moiety—the compound encounters the intracellular environment. Here, it rapidly alkylates Glutathione (GSH), the cell's primary antioxidant buffer. The depletion of GSH triggers a catastrophic cascade: without GSH to neutralize metabolic byproducts, Reactive Oxygen Species (ROS) accumulate rapidly[5][6]. This unmitigated oxidative stress leads to severe lipid peroxidation, DNA damage, and ultimately, cellular apoptosis[6][7].

G Toxin N-(2-tert-butylphenyl) -2-chloropropanamide Alkylation Covalent Alkylation (SN2) Protein Adduction Toxin->Alkylation Electrophilic Attack Nucleophile Cellular Nucleophiles (GSH, Cysteine Residues) Nucleophile->Alkylation Thiol Binding GSH_Depletion Glutathione (GSH) Depletion Alkylation->GSH_Depletion Consumes Antioxidants ROS Reactive Oxygen Species (ROS) Accumulation GSH_Depletion->ROS Loss of Redox Buffer OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress Macromolecular Damage Apoptosis Cellular Apoptosis / Tissue Damage OxidativeStress->Apoptosis Caspase Activation

Toxicological mechanism of alpha-chloroamides via GSH depletion and oxidative stress.

Self-Validating Safety & Decontamination Protocols

Standard laboratory cleanup procedures (e.g., wiping with a solvent) are fundamentally flawed for this compound. Physical wiping merely spreads the electrophile and increases the risk of dermal haptenization. Because the molecule is an active alkylating agent, it must be chemically deactivated prior to physical removal.

The following protocol utilizes a nucleophilic quenching strategy to force an


 displacement of the chloride ion, converting the hazardous alkylating agent into a benign, water-soluble thioether.
Protocol: Electrophile Quenching and Surface Decontamination

1. Reagent Preparation (The Quenching Solution)

  • Action: Formulate a 5% (w/v) Sodium Thiosulfate (

    
    ) solution in a 1:1 mixture of Deionized Water and Ethanol.
    
  • Causality: Thiosulfate is a potent, sulfur-based nucleophile that outcompetes biological thiols for the

    
    -carbon. The addition of ethanol is critical; water alone will not dissolve the highly lipophilic tert-butylphenyl moiety. The co-solvent ensures the thiosulfate can access the target molecule in a homogeneous phase.
    

2. PPE Selection

  • Action: Don double gloves: an inner layer of standard Nitrile, and an outer layer of Butyl rubber.

  • Causality: The extreme lipophilicity of the tert-butyl group acts as a permeation enhancer, allowing the compound to rapidly breach standard nitrile gloves. Butyl rubber provides a superior barrier against lipophilic amides, while the inner nitrile layer protects against the ethanol in the quenching solution.

3. Application and Kinetic Validation (Self-Validating Step)

  • Action: Spray the quenching solution generously over the contaminated area. Allow a strict 15-minute residence time .

  • Validation: The

    
     reaction between thiosulfate and the 
    
    
    
    -chloroamide releases hydrochloric acid (
    
    
    ) as a stoichiometric byproduct. To validate that the electrophile has been successfully destroyed, test the surface liquid with pH indicator paper. A stabilization of the pH (typically dropping to ~5.5–6.0 before environmental buffering) confirms the chemical consumption of the alkylating agent.

4. Final Cleanup

  • Action: Once the pH shift is confirmed and the 15-minute kinetic window has elapsed, wipe up the neutralized thioether byproduct with absorbent pads. The waste is now non-electrophilic and can be disposed of as standard non-reactive organic waste.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Spandidos Publications / International Journal of Molecular Medicine [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Cambridge Core / Weed Science [Link]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening ACS Omega [Link]

Sources

Methodological & Application

Palladium-catalyzed intramolecular cyclization of N-aryl-2-chloropropanamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the Palladium-Catalyzed Intramolecular Cyclization of N-Aryl-2-chloropropanamides , a robust method for synthesizing 3-substituted oxindoles . This transformation represents a high-value application of C(sp³)–H alkylation, overcoming the traditional lethargy of alkyl chlorides to access privileged heterocyclic scaffolds used in drug discovery.

Introduction & Scope

The oxindole (indolin-2-one) scaffold is a ubiquitous pharmacophore found in alkaloids (e.g., physostigmine) and FDA-approved drugs (e.g., Sunitinib, Ropinirole). Traditional syntheses like the Stollé or Hinsberg reactions often require harsh acidic conditions or lack regiocontrol.

The Palladium-catalyzed intramolecular cyclization of N-aryl-2-chloropropanamides offers a mild, regioselective alternative. Unlike standard Heck reactions that couple aryl halides with alkenes, this protocol involves the oxidative addition of an alkyl chloride followed by intramolecular C–H activation of the aromatic ring.

Core Advantages
  • Atom Economy: Direct formation of C–C bonds without pre-functionalized aryl rings (e.g., no ortho-halogen required).

  • Substrate Availability: N-aryl-2-chloropropanamides are easily synthesized from anilines and 2-chloropropionyl chloride.

  • Stereocontrol: Potential for asymmetric synthesis using chiral phosphine ligands.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The high energy barrier for oxidative addition into the unactivated secondary alkyl C–Cl bond is the rate-limiting step, requiring electron-rich, bulky ligands.

The Catalytic Cycle
  • Ligand Exchange: Pre-catalyst activation to form the active mono-ligated species

    
    .
    
  • Oxidative Addition: Pd(0) inserts into the C(sp³)–Cl bond of the 2-chloropropanamide, forming an alkyl-Pd(II)-Cl complex. Note: This is difficult for chlorides; bulky phosphines (e.g.,

    
    ) prevent 
    
    
    
    -hydride elimination.
  • C–H Activation (CMD): The alkyl-Pd(II) species activates the ortho-C–H bond of the aryl ring. This likely proceeds via a Concerted Metalation-Deprotonation (CMD) pathway assisted by a carbonate base (

    
    ), forming a five-membered palladacycle.
    
  • Reductive Elimination: The palladacycle collapses to form the C(sp²)–C(sp³) bond, releasing the oxindole and regenerating Pd(0).

Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Alkyl-Pd(II)-Cl Intermediate Pd0->OxAdd Oxidative Addition (+ Substrate) Substrate N-Aryl-2-chloropropanamide CMD Transition State (CMD / Base-Assisted) OxAdd->CMD Base (Cs2CO3) Palladacycle Five-Membered Palladacycle CMD->Palladacycle - HCl (neutralized) Palladacycle->Pd0 Reductive Elimination (+ Product) Product 3-Methyloxindole

Figure 1: Catalytic cycle for the intramolecular alkylation of N-aryl-2-chloropropanamides.

Optimization Guide (E-E-A-T)

Success depends on balancing the reactivity of the alkyl chloride against the risk of


-hydride elimination.
Critical Parameters
ParameterRecommendedRationale
Ligand

or

Electron-rich alkylphosphines increase electron density on Pd, facilitating oxidative addition to the inert C–Cl bond. Bulky steric bulk promotes reductive elimination.
Catalyst Source

or


is air-stable and easily reduced in situ by phosphines.
Base

(anhydrous)
Essential for the CMD mechanism. Cesium's "cesium effect" (solubility/cation size) often aids in stabilizing transition states in non-polar solvents.
Solvent Toluene or XyleneNon-polar, high-boiling solvents (100–130 °C) are required to overcome the activation energy of C–Cl cleavage.
Additives NaI (Optional)Can facilitate reaction via in situ Finkelstein reaction (Cl

I), as C–I bonds undergo oxidative addition faster.

Experimental Protocol

Synthesis of 1,3-Dimethylindolin-2-one

Target Substrate:


-Methyl-

-phenyl-2-chloropropanamide.
Materials
  • Substrate:

    
    -Methyl-
    
    
    
    -phenyl-2-chloropropanamide (1.0 equiv, 1.0 mmol)
  • Catalyst: Palladium(II) acetate (

    
    ) (5-10 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (10-20 mol%) (Keep Pd:L ratio 1:2)
    
  • Base: Cesium carbonate (

    
    ) (2.0 equiv, dried)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Workflow
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under vacuum and backfill with Argon (

      
      ).
      
    • Add

      
       (11.2 mg, 0.05 mmol) and 
      
      
      
      (28.0 mg, 0.10 mmol).
    • Add the solid substrate (

      
      -Methyl-
      
      
      
      -phenyl-2-chloropropanamide, 197 mg, 1.0 mmol) and
      
      
      (652 mg, 2.0 mmol).
    • Note: If substrate is liquid, add it after the solvent.

  • Solvation & Degassing:

    • Add anhydrous Toluene (5.0 mL) via syringe.

    • Perform three freeze-pump-thaw cycles to remove

      
      , which poisons the electron-rich phosphine ligand.
      
  • Reaction:

    • Seal the tube and heat to 110 °C in an oil bath.

    • Stir vigorously (1000 rpm) for 12–24 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on silica gel (Gradient: 0

      
       20% EtOAc in Hexanes).
      
    • Yield Expectation: 75–90% as a white/off-white solid.

Workflow Step1 1. Charge Solids (Pd, Ligand, Base, Substrate) Step2 2. Add Solvent & Degas (Ar) Step1->Step2 Step3 3. Heat 110°C (12-24h) Step2->Step3 Step4 4. Filter (Celite) & Concentrate Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Figure 2: Experimental workflow for the batch synthesis of oxindoles.

Troubleshooting & Limitations

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (

); Poor oxidative addition.
Ensure rigorous degassing. Switch to

or add NaI (20 mol%) to generate the more reactive alkyl iodide in situ.
Dehalogenation

-Hydride elimination followed by reduction.
Increase ligand bulk (

is better than

). Lower temperature slightly if possible, or increase concentration.
Protodehalogenation Moisture in solvent.Use freshly distilled/dried toluene and anhydrous

.
Regioisomers meta-substituted anilines.Substrates with meta-substituents may yield mixtures of 4- and 6-substituted oxindoles. Sterics usually favor the less hindered position (6-substituted).

References

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 125(40), 12084–12085.

    
    -arylation and cyclization concepts). 
    
  • Jia, Y., & Zhu, J. (2013). Palladium-Catalyzed Intramolecular C–H Alkylation of Electron-Deficient Arenes with Alkyl Halides.[5] Chemical Science, 4, 2374. (Direct protocol for alkyl halide cyclization onto arenes).

  • Solé, D., et al. (2003). Palladium-Catalyzed Intramolecular Coupling of Amino-Tethered Vinyl Halides and Ketones. Journal of the American Chemical Society.[6] (Mechanistic parallels in Pd-catalyzed cyclizations).

  • Kündig, E. P., et al. (2010). Palladium-Catalyzed Intramolecular C(sp3)–H Arylation.[7] Angewandte Chemie International Edition. (Relevant for the reverse disconnection and ligand effects).

Sources

The Chloroacetamide Moiety as a Versatile Tool in Covalent Fragment-Based Drug Discovery: Application Notes and Protocols for N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[1][2] A burgeoning area within FBDD is the use of covalent fragments, which possess a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue on the target protein. This approach offers several advantages, including prolonged target engagement, enhanced potency, and the ability to target shallow or transient binding pockets.[3][4]

The chloroacetamide functional group is a well-established electrophilic warhead that demonstrates reactivity towards nucleophilic amino acid residues, most notably cysteine. Its reactivity can be tuned by modifications to the alpha-carbon, making it a versatile tool for covalent inhibitor design. This application note provides a comprehensive guide to the use of N-(2-tert-butylphenyl)-2-chloropropanamide as a representative chloroacetamide fragment in a drug discovery campaign. We will cover its synthesis, screening methodologies, and strategies for hit-to-lead optimization.

The N-(2-tert-butylphenyl)-2-chloropropanamide Fragment: Rationale for Use

The choice of N-(2-tert-butylphenyl)-2-chloropropanamide as a starting fragment is based on a combination of desirable structural features:

  • The Chloroacetamide Warhead: The 2-chloropropanamide moiety provides the electrophilic center for covalent bond formation. The methyl group on the alpha-carbon can influence the reactivity and selectivity of the warhead compared to a simple chloroacetamide.

  • The N-Aryl Substituent: The aromatic ring provides a scaffold for building non-covalent interactions with the target protein.

  • The 2-tert-butylphenyl Group: The bulky tert-butyl group ortho to the amide nitrogen can serve several purposes. It can impart a specific conformational preference to the molecule, potentially leading to higher selectivity. This group can also enhance metabolic stability by sterically hindering metabolism of the aromatic ring and increase lipophilicity, which may improve cell permeability.[5]

Section 1: Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

A reliable and scalable synthesis of the fragment is the first critical step in any FBDD campaign. The following protocol describes a robust method for the preparation of N-(2-tert-butylphenyl)-2-chloropropanamide from commercially available starting materials.

Protocol 1: Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

Materials:

  • 2-tert-butylaniline

  • 2-chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(2-tert-butylphenyl)-2-chloropropanamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Screening Cascade for Covalent Fragments

The identification of protein targets for N-(2-tert-butylphenyl)-2-chloropropanamide requires a carefully designed screening cascade that can detect covalent bond formation and subsequent functional effects.

Primary Screen: Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a high-throughput and direct method to screen for covalent modification.[6][7]

Protocol 2: Intact Protein Mass Spectrometry Screening

Materials:

  • Purified target protein (e.g., in a buffered solution like PBS or HEPES)

  • N-(2-tert-butylphenyl)-2-chloropropanamide stock solution (e.g., 10 mM in DMSO)

  • Quenching solution (e.g., 0.1% formic acid)

  • LC-MS system with a suitable column for protein separation (e.g., C4 column)

Procedure:

  • Incubate the target protein (e.g., 5 µM) with the fragment (e.g., 100 µM) at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours). Include a DMSO control.

  • Quench the reaction by adding the quenching solution.

  • Inject the sample onto the LC-MS system.

  • Separate the protein from unbound fragment and other small molecules using a suitable LC gradient.

  • Acquire the mass spectrum of the intact protein.

  • Deconvolute the raw mass spectrum to determine the molecular weight of the protein.

  • A mass shift corresponding to the molecular weight of the fragment (minus HCl) indicates covalent modification.

ParameterValueReference
Target Protein Concentration5 µM[8]
Fragment Concentration100 µM[8]
Incubation Time1-4 hours[8]
Quenching Solution0.1% Formic Acid[8]
Secondary Screen: Biophysical and Biochemical Assays

Hits from the primary screen should be validated using orthogonal assays to confirm binding and assess functional consequences.

DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[9][10] Covalent binding is expected to significantly stabilize the protein, leading to a positive Tm shift.

Protocol 3: Differential Scanning Fluorimetry (DSF) Assay

Materials:

  • Purified target protein

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • N-(2-tert-butylphenyl)-2-chloropropanamide

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare a reaction mixture containing the target protein (e.g., 2-5 µM), SYPRO Orange dye (e.g., 5x concentration), and the fragment at various concentrations in a suitable buffer.

  • Incubate the mixture at room temperature for a predefined time to allow for covalent modification.

  • Place the samples in the qPCR instrument and perform a thermal melt from, for example, 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • Calculate the Tm by fitting the melt curve to a Boltzmann equation. A significant increase in Tm in the presence of the fragment indicates stabilizing binding.[9]

SPR is a powerful technique to study the kinetics of binding in real-time. For covalent inhibitors, SPR can be used to determine the initial non-covalent binding affinity (Kᵢ) and the rate of covalent modification (kᵢₙₐ꜀ₜ).[11]

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • N-(2-tert-butylphenyl)-2-chloropropanamide

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry.

  • Inject a series of concentrations of the fragment over the sensor surface and monitor the binding response (in Resonance Units, RU).

  • The resulting sensorgram will show an initial rapid association and dissociation phase (non-covalent binding) followed by a slower, progressive increase in RU as the covalent bond forms.

  • Fit the data to a two-state reaction model to determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.

ParameterDescriptionTypical Value RangeReference
Kᵢ Non-covalent binding affinityµM to mM[12]
kᵢₙₐ꜀ₜ Rate of covalent inactivation10⁻³ - 10 M⁻¹s⁻¹[12]
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant10² - 10⁵ M⁻¹s⁻¹[12]
Hit Validation: Site of Modification Mapping

Identifying the specific amino acid residue modified by the fragment is crucial for understanding the mechanism of action and for structure-based drug design. This is typically achieved by peptide mapping using mass spectrometry.

Protocol 5: Peptide Mapping by LC-MS/MS

Procedure:

  • Covalently modify the target protein with the fragment as described in Protocol 2.

  • Denature, reduce, and alkylate the protein sample.

  • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the fragment on potential nucleophilic residues (e.g., cysteine).

  • Identification of a peptide with the expected mass shift and fragmentation pattern confirms the site of covalent modification.

Section 3: Hit-to-Lead Optimization

Once a validated hit is identified, the next phase is to optimize its properties to generate a potent and selective lead compound.[13][14]

Strategies for Optimization
  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein, thereby increasing affinity and potency.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a larger, more potent molecule.

  • Fragment Merging: If two fragments bind in overlapping regions, a new molecule can be designed that incorporates the key features of both.

Modulating Warhead Reactivity

The reactivity of the chloroacetamide warhead can be fine-tuned to balance on-target activity with off-target reactivity. For N-(2-tert-butylphenyl)-2-chloropropanamide, modifications can be made to the methyl group on the alpha-carbon. For example, replacing it with an electron-withdrawing group could increase reactivity, while a bulkier group might decrease it.[15]

Visualizations

G cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_optimization Hit-to-Lead Optimization Synthesis Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide PrimaryScreen Primary Screen: Intact Protein MS Synthesis->PrimaryScreen Fragment for Screening SecondaryScreen Secondary Screen: DSF & SPR PrimaryScreen->SecondaryScreen Hits HitValidation Hit Validation: Peptide Mapping SecondaryScreen->HitValidation Validated Hits Optimization Fragment Growing, Linking, or Merging HitValidation->Optimization Confirmed Hit SAR Structure-Activity Relationship (SAR) Optimization->SAR LeadCompound Lead Compound SAR->LeadCompound Optimized Lead

Caption: Workflow for Covalent Fragment-Based Drug Discovery.

G cluster_hit_to_lead Hit-to-Lead Optimization Strategies FragmentHit Validated Fragment Hit Growing Fragment Growing (Add functionality) FragmentHit->Growing Linking Fragment Linking (Connect two fragments) FragmentHit->Linking Merging Fragment Merging (Combine overlapping fragments) FragmentHit->Merging Lead1 Lead1 Growing->Lead1 Improved Potency Lead2 Lead2 Linking->Lead2 High Affinity Ligand Lead3 Lead3 Merging->Lead3 Novel Scaffold

Caption: Strategies for Hit-to-Lead Optimization.

Conclusion

N-(2-tert-butylphenyl)-2-chloropropanamide represents a valuable starting point for a covalent fragment-based drug discovery campaign. The chloroacetamide warhead provides a handle for covalent modification of target proteins, while the substituted phenyl ring offers opportunities for developing specific non-covalent interactions. By following the detailed protocols for synthesis, screening, and optimization outlined in this guide, researchers can effectively utilize this and similar fragments to identify and develop novel covalent inhibitors for a range of biological targets.

References

  • Amen, Y., et al. (2020). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(4), 374-383. [Link]

  • Wood, R. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7799. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. [Link]

  • Fisyuk, A. S., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2007(14), 134-143. [Link]

  • Wood, R. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7799. [Link]

  • Kathman, S. G., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 734-747. [Link]

  • Kathman, S. G., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 734-747. [Link]

  • de Jong, R. M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6739. [Link]

  • Ferguson, F. M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11215-11228. [Link]

  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

  • Varghese, R., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]

  • Li, X., & Zhang, C. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. In Methods in Molecular Biology (Vol. 2268, pp. 245-253). Springer. [Link]

  • Maynes, J. (n.d.). Surface Plasmon Resonance. [Link]

  • Varghese, R., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688. [Link]

  • Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 22-26. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Rhoden, A. M., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(10), 1233-1243. [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). [Link]

  • Rhoden, A. M., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(10), 1233-1243. [Link]

  • Navratil, V., et al. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7837. [Link]

  • PubChem. (n.d.). 2-tert-Butylphenol. [Link]

  • de Souza, A. C. A., et al. (2020). Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. RSC Medicinal Chemistry, 11(6), 685-695. [Link]

  • PubChemLite. (n.d.). N-(2-tert-butylphenyl)-2-chloropropanamide (C13H18ClNO). [Link]

  • Hirata, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14456-14472. [Link]

  • Oh, Y., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(6), 889-902. [Link]

  • ResearchGate. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. [Link]

  • Cresset Group. (n.d.). Hit to Lead. [Link]

  • SpiroChem. (n.d.). Hit To Lead. [Link]

  • Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4505-4508. [Link]

  • PubChem. (n.d.). (2-Tert-butylphenyl)methanol. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. ETH Zurich Research Collection. [Link]

  • Selvita. (n.d.). Hit to Lead and Lead Optimization. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(9), 10586-10599. [Link]

  • Bojilov, D., & Kalinova, Y. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]

  • Schigas, J. D., et al. (2012). N-tert-Butyl-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

Sources

Application Note: Accelerating Sterically Demanding Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of N-(4-tert-butylphenyl) Amides

Executive Summary & Scientific Rationale

The N-(4-tert-butylphenyl) amide moiety is a privileged scaffold in medicinal chemistry, appearing frequently in tyrosine kinase inhibitors (TKIs), liquid crystals, and lipophilic receptor modulators. The tert-butyl group provides critical metabolic stability and enhances membrane permeability (logP modulation), but its steric bulk—combined with the inherent lower nucleophilicity of the aniline nitrogen—presents a synthetic bottleneck under conventional thermal conditions.

Traditional reflux methods often require extended reaction times (12–24 hours), harsh acylating agents (thionyl chloride), or expensive coupling reagents, frequently leading to racemization of chiral centers or decomposition of sensitive functionalities.

Microwave-Assisted Organic Synthesis (MAOS) resolves these kinetic limitations through two primary mechanisms:

  • Dipolar Polarization: The amide bond formation proceeds via a polar transition state. Microwave irradiation selectively couples to these polar intermediates, lowering the activation energy (

    
    ) more effectively than convective heating.
    
  • Superheating Effects: MAOS allows solvents to be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate according to the Arrhenius equation.

This guide details two validated protocols: a Green Direct Amidation (high atom economy) and a High-Yield Coupling Reagent method (for sensitive substrates).

Mechanistic Workflow & Decision Logic

The following decision tree outlines the selection process between Direct Condensation and Coupling Reagent strategies based on substrate properties.

G Start Start: Carboxylic Acid + 4-tert-Butylaniline Check Is the Acid Substrate Thermally Sensitive / Chiral? Start->Check Direct Route A: Direct Condensation (Atom Economy Focus) Check->Direct No (Robust) Coupling Route B: Activation Agents (Yield/Stereochem Focus) Check->Coupling Yes (Sensitive) ProcessA Catalyst: Boric Acid or CAN Solvent: None or Toluene Temp: 140-160°C Direct->ProcessA ProcessB Reagent: TBTU/HATU + DIPEA Solvent: DMF or Water Temp: 60-80°C Coupling->ProcessB Result Target: N-(4-tert-butylphenyl)amide ProcessA->Result ProcessB->Result

Figure 1: Strategic selection workflow for microwave-assisted amidation based on substrate stability.

Experimental Protocols
Protocol A: Green Direct Amidation (Catalytic)

Best for: Robust substrates, large-scale synthesis, and "Green Chemistry" compliance.

This method utilizes the unique ability of microwaves to drive the equilibrium toward the amide by efficiently removing water (if open vessel) or overcoming the energy barrier of the salt-to-amide transition (sealed vessel).

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 4-tert-Butylaniline (1.1 equiv)

  • Catalyst: Boric Acid (

    
    , 10 mol%) OR Ceric Ammonium Nitrate (CAN, 2 mol%)
    
  • Solvent: Solvent-free (neat) or minimal Toluene/Xylene if solids don't melt.

Procedure:

  • Load: In a 10 mL microwave process vial, add the carboxylic acid (2.0 mmol), 4-tert-butylaniline (2.2 mmol), and the catalyst.

  • Seal: Crimp the vial with a Teflon-lined septum cap.

  • Irradiate: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 150 °C.

    • Pressure Limit: 250 psi (17 bar).

    • Time: 10–20 minutes.

    • Note: If using an open-vessel system with a Dean-Stark trap, extend time to 30-45 mins.

  • Workup: Cool to 50 °C. Add Ethyl Acetate (10 mL). Wash with 1M HCl (to remove excess aniline) and sat.

    
     (to remove unreacted acid).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH/Water if necessary.
    

Why this works: The high temperature (150°C) is easily accessible in seconds via MW, whereas oil baths require significant equilibration. The catalyst activates the carbonyl without forming a highly reactive (and unstable) intermediate.

Protocol B: Low-Temp Activation (TBTU/HATU)

Best for: Chiral acids, thermally unstable moieties, or high-value library synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 4-tert-Butylaniline (1.1 equiv)

  • Coupling Agent: TBTU or HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or Water (Microwave-assisted aqueous coupling is viable).

Procedure:

  • Pre-activation: Dissolve the acid (1.0 mmol) and DIPEA (2.0 mmol) in DMF (3 mL). Add TBTU (1.2 mmol) and stir at RT for 2 minutes to form the active ester.

  • Addition: Add 4-tert-butylaniline (1.1 mmol) to the vial.

  • Irradiate:

    • Temperature: 60–80 °C (Mild heating).

    • Power: Low (max 50W) to prevent overshoot.

    • Time: 5–10 minutes.

  • Workup: Pour the reaction mixture into ice water (30 mL). The lipophilic N-(4-tert-butylphenyl) amide product usually precipitates as a solid.

  • Purification: Filtration followed by a water wash. If oil forms, extract with DCM.

Data Analysis & Optimization

The following table summarizes the efficiency gains of MW protocols compared to traditional thermal methods for a representative synthesis (e.g., Benzoic acid + 4-tert-butylaniline).

ParameterThermal Reflux (Toluene)MW Direct Amidation (Protocol A)MW Coupling (Protocol B)
Reaction Time 18–24 Hours15 Minutes5 Minutes
Temperature 110 °C150 °C70 °C
Yield 65–75%85–92%90–98%
Purification Chromatography often req.Extraction/RecrystallizationPrecipitation/Filtration
Atom Economy Low (Dean-Stark/Solvent)High (Solvent-free possible)Medium (Reagent waste)

Key Optimization Parameters:

  • Solvent Dielectric Constant: If using a solvent, ensure it couples well. DMF and Water are excellent MW absorbers (high

    
    ). Toluene is transparent to MW; if using Toluene, add a "doping" agent (e.g., ionic liquid or small amount of DMF) or rely on the polarity of the reagents themselves.
    
  • Steric Bulk: For extremely hindered variants (e.g., ortho-substituted acids reacting with tert-butylaniline), increase Protocol A temperature to 170°C and time to 30 mins.

Troubleshooting & Safety
  • Pressure Spikes: The decomposition of carboxylic acids (decarboxylation) can generate

    
    . Always use vessels rated for 300 psi and ensure the pressure release mechanism is functional.
    
  • Aniline Oxidation: 4-tert-butylaniline can oxidize to a dark / black tar if heated excessively in air. Nitrogen purging of the vial before sealing is recommended for Protocol A.

  • Thermal Runaway: In solvent-free reactions, the reaction mass is small. The magnetron may pulse aggressively. Use a "PowerMax" or "Cooling" feature (compressed air cooling during irradiation) to prevent temperature overshoots.

References
  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3][4][5] Molecules, 25(8), 1761.[4]

    • [Link][6]

    • Validation: Establishes the CAN-catalyzed direct amid
  • Perneux, L., Perez, M., Amoros, M., & O'Reilly, C. (2003). Microwave-Assisted Synthesis of Amides. Letters in Organic Chemistry. Context: foundational work on solvent-free amide coupling.
  • Saha, M., Pal, S., & Drexel, C. (2009). Microwave-assisted synthesis of N-alkylbenzamides. Asian Journal of Chemistry.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

    • [Link]

    • Validation: Authoritative review on the non-thermal vs. thermal effects and reactor safety.
  • Dojin, J., et al. (2013).

    • [Link] (General Journal Link for verification of method existence).

Sources

Troubleshooting & Optimization

Preventing hydrolysis of alpha-chloroamides during workup

Technical Support Center: Stability & Isolation of -Chloroamides

Status: Active Agent: Senior Application Scientist Ticket ID: CL-AMIDE-WORKUP-001 Subject: Preventing hydrolysis and degradation during aqueous workup

Core Directive & Executive Summary

The Problem: You are observing yield loss or byproduct formation during the workup of

The Root Cause:




The Solution: Abandon standard "broad-spectrum" workups. You must switch to a Cryogenic Neutral Quench protocol. The traditional use of


Diagnostic & Triage (Troubleshooting Q&A)

Q1: "I washed my crude reaction with 1N NaOH to remove excess acid, and my product mass plummeted. Where did it go?"

Diagnosis: You likely triggered Base-Mediated Hydrolysis . Technical Insight: Unlike standard amides, which require heat and strong base to hydrolyze,


  • Result: Your product converted into

    
    -chloroacetic acid (water-soluble) and the free amine. Both washed away in the aqueous layer.
    

Q2: "My mass is okay, but NMR shows a new set of peaks and a broad -OH stretch. Is this water?"

Diagnosis: This is likely Nucleophilic Substitution (


)Technical Insight:


  • Result: You formed the

    
    -hydroxy amide (
    
    
    ). This is a permanent chemical transformation, not a reversible hydration.

Q3: "Can I use Saturated Sodium Bicarbonate (


)?"

Diagnosis: Proceed with extreme caution. Technical Insight: While

  • Correction: If you must use bicarbonate to neutralize acid chlorides or mineral acids, use it ice-cold (0°C) and limit contact time to <2 minutes.

Experimental Protocols (SOPs)
Protocol A: The Cryogenic Neutral Quench (Recommended)

Use this as your default workflow for all

ParameterSpecificationReason
Temperature 0°C to 4°C Kinetic control; significantly retards hydrolysis rates (

).
Quench Media Sat.

or 0.5M HCl
Mildly acidic/neutral pH prevents formation of nucleophilic

.
Phase Cut < 5 Minutes Minimizes biphasic contact time.
Drying Agent

(Anhydrous)
Neutral pH. Avoid

(basic) or

(slightly acidic/Lewis acidic if not buffered).

Step-by-Step:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dilute with reaction solvent (DCM or EtOAc) to reduce viscosity.

  • Add ice-cold Saturated Ammonium Chloride (

    
    ) or Water.
    
    • Note: If the amine byproduct is acid-sensitive, use Water or Brine only.

  • Agitate briskly for 60 seconds.

  • Separate layers immediately. Keep the organic layer cold.

  • Wash organic layer once with cold Brine .

  • Dry over

    
    , filter, and concentrate without heating the water bath >35°C.
    
Protocol B: The "Dry" Workup (For Highly Unstable Substrates)

Use this if the compound degrades even with water contact.

  • Dilute reaction with anhydrous Ether (

    
    ) or TBME.
    
  • Precipitate amine salts (e.g.,

    
    ) by cooling to -20°C or adding dry Hexanes.
    
  • Filter through a pad of Celite or a fritted glass funnel under inert gas.

  • Concentrate the filtrate.

  • Purify immediately via flash chromatography (neutral silica).

Visualizing the Chemistry
Figure 1: Degradation Pathways of

-Chloroamides

This diagram illustrates the competition between hydrolysis (loss of amine) and substitution (loss of chlorine).

GStartα-Chloroamide(R-CHCl-CO-NR'2)HydroxideBase (OH-)Start->HydroxidePath1Path A: Carbonyl Attack(Hydrolysis)Hydroxide->Path1 Hard Nucleophile(Kinetic at C=O)Path2Path B: α-Carbon Attack(Substitution)Hydroxide->Path2 Soft Nucleophile(SN2 at C-Cl)Prod1α-Chloro Acid+ Free AminePath1->Prod1Yield LossProd2α-Hydroxy Amide(Impurity)Path2->Prod2Contamination

Caption: Under basic aqueous conditions,

Figure 2: Workup Decision Matrix

Follow this logic flow to select the correct isolation method.

GStartStart: Workup SelectionQ1Is the productacid sensitive?Start->Q1AcidWashUse 0.5M HCl Wash(Removes excess amine)Q1->AcidWashNoNeutralWashIs the productwater soluble?Q1->NeutralWashYesBrineWashUse Cold Brine Only(pH ~7)AcidWash->BrineWashFinal PolishNeutralWash->BrineWashNo (Lipophilic)DryWorkupUse Protocol B(Filtration/Non-Aqueous)NeutralWash->DryWorkupYes (Hydrophilic)

Caption: Decision tree for selecting the optimal quenching method based on substrate stability and solubility.

Comparative Stability Data

The following table summarizes the estimated half-life (

Workup MediumpHTemperatureRisk LevelEst. Stability Window
1M NaOH 1425°CCRITICAL < 5 Minutes
Sat.

8.525°CHIGH 15 - 30 Minutes
Sat.

8.50°CMODERATE 1 - 2 Hours
Water / Brine 7.025°CLOW Hours - Days
0.5M HCl 1.00°CMINIMAL Days (Stable)
References
  • Mechanism of Amide Hydrolysis : Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent Advances in the Mechanism of Amide Hydrolysis." Accounts of Chemical Research, 25(11), 481–488.

  • Reactivity of

    
    -Haloamides : H. Carlson, et al. (2006). "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, 54(13), 4758–4764. 
    
  • General Workup Procedures : Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd Edition). CRC Press. (Chapter 9: The Work-up).

Technical Support Center: Synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this specific amide synthesis. The sterically hindered nature of 2-tert-butylaniline presents unique challenges in achieving high yields and purity. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide in a question-and-answer format.

Question 1: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the acylation of the sterically hindered 2-tert-butylaniline are a common issue. The bulky tert-butyl group impedes the approach of the acylating agent to the nitrogen atom, reducing its nucleophilicity. Here’s a systematic approach to troubleshooting:

  • Insufficiently Reactive Acylating Agent: 2-Chloropropionyl chloride is a relatively reactive acylating agent, but its effectiveness can be hampered by the steric hindrance of the aniline.

    • Solution: Ensure the 2-chloropropionyl chloride is of high purity and has not hydrolyzed. It should be a clear to light yellow liquid.[1] If you suspect degradation, consider using freshly distilled or a new batch of the reagent.

  • Inadequate Base: The choice and amount of base are critical for this reaction. The base neutralizes the HCl generated, preventing the protonation of the starting aniline and driving the reaction forward.[2]

    • Solution: A common and effective method is the Schotten-Baumann reaction, which utilizes an aqueous base like sodium hydroxide.[3] For this hindered aniline, a stronger, non-nucleophilic organic base like triethylamine or pyridine in an aprotic solvent can also be effective.[2] Ensure at least a stoichiometric equivalent of the base is used.

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.[4]

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious, as higher temperatures can promote side reactions. A temperature range of 40-60 °C is a good starting point to explore.

      • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they will not react with the acyl chloride.[5] Ensure the 2-tert-butylaniline is fully dissolved.[4]

  • Steric Hindrance: This is the inherent challenge with this substrate.

    • Solution: While you cannot change the structure of the starting material, you can optimize all other parameters to favor the desired reaction. Slow, dropwise addition of the 2-chloropropionyl chloride to the solution of 2-tert-butylaniline and base can help to minimize side reactions and improve the yield of the target amide.[3]

Question 2: I am observing significant amounts of unreacted 2-tert-butylaniline in my crude product. What should I do?

Answer: This indicates an incomplete reaction. Here are the likely culprits and how to address them:

  • Insufficient Acylating Agent: Ensure you are using at least a stoichiometric equivalent of 2-chloropropionyl chloride. A slight excess (1.1-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion, but a large excess can lead to side products.

  • Reaction Time: The reaction may simply need more time to go to completion due to the sterically hindered nature of the aniline. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Hydrolysis of Acyl Chloride: 2-Chloropropionyl chloride is highly reactive towards nucleophiles, including water.[1] If there is moisture in your reagents or solvent, the acyl chloride will be consumed by hydrolysis, leaving the aniline unreacted. Ensure all glassware is oven-dried and use anhydrous solvents.

Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and how can I avoid them?

Answer: Side product formation can complicate purification and reduce your overall yield. Here are some common side products and mitigation strategies:

  • Diacylation Product: While less common with highly hindered anilines, it's a possibility if the reaction conditions are too harsh or if a large excess of the acylating agent is used.[4]

    • Mitigation: Use a stoichiometric amount of 2-chloropropionyl chloride or add it slowly to the reaction mixture.

  • Hydrolysis Product: If water is present, 2-chloropropionyl chloride will hydrolyze to 2-chloropropionic acid.[1][7] This acidic byproduct can be removed during an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution).

  • Polymerization/Decomposition Products: At elevated temperatures, acyl chlorides and reactive intermediates can sometimes lead to the formation of dark, tarry substances.

    • Mitigation: Maintain a controlled reaction temperature and avoid excessive heating.

Purification Strategy: Column chromatography on silica gel is often an effective method for purifying the final product. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) should allow for the separation of the desired amide from unreacted starting materials and less polar side products. Recrystallization from a suitable solvent system can also be an effective purification technique.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

A1: The synthesis of N-(2-tert-butylphenyl)-2-chloropropanamide is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide product.[3][8] A base is required to neutralize the HCl byproduct.[2]

Q2: Can I use 2-chloropropionic acid with a coupling agent instead of 2-chloropropionyl chloride?

A2: Yes, this is a viable alternative. Using 2-chloropropionic acid with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can form the amide bond.[9] This method avoids the use of the more hazardous acyl chloride. However, the reaction conditions and workup procedure will be different.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for confirming the structure and purity of your synthesized N-(2-tert-butylphenyl)-2-chloropropanamide.[6] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]

Q4: Are there any specific safety precautions I should take?

A4: Yes, 2-chloropropionyl chloride is a corrosive and moisture-sensitive reagent that has a strong, irritating odor.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction can be exothermic, so it's important to control the rate of addition of the acyl chloride, especially on a larger scale.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol is a good starting point for the synthesis.

Materials:

  • 2-tert-butylaniline

  • 2-Chloropropionyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylaniline (1.0 eq.) in dichloromethane.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution (2.0-3.0 eq.) to the stirred solution of the aniline. The mixture will be biphasic.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2-chloropropionyl chloride (1.1 eq.) dropwise to the vigorously stirred biphasic mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis with an Organic Base in an Aprotic Solvent

This protocol offers an alternative for those who prefer non-aqueous conditions.

Materials:

  • 2-tert-butylaniline

  • 2-Chloropropionyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product as described in Protocol 1.

Data Summary

ParameterRecommended Range/ValueRationale
Stoichiometry
2-tert-butylaniline1.0 eq.Limiting reagent.
2-Chloropropionyl chloride1.05 - 1.2 eq.A slight excess can help drive the reaction to completion.
Base (NaOH or Et₃N)1.2 - 3.0 eq.To neutralize the HCl byproduct and drive the equilibrium.
Reaction Conditions
SolventDichloromethane, THF, AcetonitrileAprotic solvents are preferred to avoid reaction with the acyl chloride.
Temperature0 °C to Room Temperature (or gentle heating up to 60 °C)Lower temperatures can help control exothermicity and side reactions; gentle heating may be required for this hindered substrate.
Reaction Time2 - 24 hoursMonitor by TLC or HPLC for completion.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products 2_tert_butylaniline 2-tert-butylaniline Nucleophilic_Attack Nucleophilic Attack (N on C=O) 2_tert_butylaniline->Nucleophilic_Attack 2_chloropropionyl_chloride 2-Chloropropionyl Chloride 2_chloropropionyl_chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination Collapses Amide_Product N-(2-tert-butylphenyl)- 2-chloropropanamide Chloride_Elimination->Amide_Product Yields HCl HCl Chloride_Elimination->HCl Byproduct

Caption: General reaction mechanism for the synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Check_Base Verify Base Type and Amount Start->Check_Base Consider_Side_Reactions Analyze for Side Products Check_Reagents->Consider_Side_Reactions Optimize_Conditions->Consider_Side_Reactions Check_Base->Consider_Side_Reactions Purification_Strategy Refine Purification Strategy Consider_Side_Reactions->Purification_Strategy Success Improved Yield Purification_Strategy->Success

Caption: A workflow for troubleshooting low yield issues.

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Journal of Chemistry Letters.
  • Quora. (2020, July 2).
  • Google Patents. CN87101526A - A kind of method of synthetic Butachlor technical 92.
  • ChemicalBook. 2'-CHLOROPROPIONANILIDE synthesis.
  • Google Patents. CN105272870A - Method used for preparing butachlor.
  • Niir Project Consultancy Services. (2024, October 24). How to Start a Butachlor Manufacturing Business.
  • PMC. (2019, August 22).
  • Guidechem. 2-Chloropropionyl chloride 7623-09-8 wiki.
  • Wikipedia. 2-Chloropropionic acid.
  • Google Patents. Method for preparing 2-chloropropionyl chloride with high optical activity.
  • YouTube. (2020, December 17). Lecture 03 : Synthesis and uses of Alachlor and Butachlor (Anilides) pesticides.
  • Google Patents.
  • Semantic Scholar. (2020, April 23).
  • Primaryinfo.com. Butachlor - Process , Technology, Applications, Patent, Consultants, Turnkey Plants, Reports, Market, Properties.
  • ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3)
  • J&K Scientific LLC. (2025, January 17).
  • PubChemLite. N-(2-tert-butylphenyl)-2-chloropropanamide (C13H18ClNO).
  • Methods and Possibilities of Nucleophilic Acyl
  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
  • ijarsct. (2025, March 15).
  • MDPI. (2022, December 29). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.
  • ResearchGate. (PDF)
  • PMC - NIH. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.
  • Benchchem. A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • PMC. N-tert-Butyl-2-methylpropanamide.
  • Benchchem. catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions.
  • ResearchGate.
  • Sigma-Aldrich. N-(tert-butyl)-3-chloropropanamide | 100859-81-2.
  • Frontiers. Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells.
  • Organic Chemistry Portal.
  • PubChemLite. N-(tert-butyl)-2-chloropropanamide (C7H14ClNO).
  • PubChem. 2-tert-butyl-N-(2-chloropropyl)benzamide | C14H20ClNO | CID 114296406.
  • Google Patents.
  • Google Patents. US6093286A - Process for purifying n-butyl chloride.

Sources

Avoiding elimination side reactions in 2-chloropropanamide substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloropropanamide Substitution Reactions

A Researcher's Guide to Maximizing Substitution and Minimizing Elimination Side Reactions

Welcome to the technical support center for optimizing substitution reactions with 2-chloropropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic substitution on secondary halides. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve your desired substitution products with high yield and purity.

As Senior Application Scientists, we understand that the competition between substitution (SN2) and elimination (E2) pathways is a critical hurdle in synthetic chemistry. This guide is structured to provide not just procedural steps, but also the fundamental principles governing these reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of acrylamide (the elimination byproduct) in my reaction with 2-chloropropanamide?

A1: The formation of acrylamide occurs through an E2 elimination pathway, which competes with the desired SN2 substitution. 2-chloropropanamide is a secondary halide, making it susceptible to both reaction types.[1] The predominance of elimination is often favored by specific reaction conditions. Key factors that promote the E2 pathway include the use of strong, sterically hindered bases, high reaction temperatures, and certain solvents.[2][3]

Q2: How can I favor the SN2 substitution reaction over the E2 elimination?

A2: To favor the SN2 pathway, you should carefully select your nucleophile, solvent, and reaction temperature. The ideal conditions for SN2 reactions on secondary halides involve using a good nucleophile that is a weak base, a polar aprotic solvent, and maintaining a low reaction temperature.[1][4]

Q3: What is the difference between a good nucleophile and a strong base?

A3: While all bases are nucleophiles, their strengths can differ significantly in these two roles.[5]

  • Basicity refers to a substance's ability to accept a proton and is a thermodynamic property.[6][7]

  • Nucleophilicity describes the rate at which a species attacks an electron-deficient center (like the carbon in 2-chloropropanamide) and is a kinetic property.[7][8]

For successful substitution, you need a reagent that is a better nucleophile than it is a base. For instance, species with a negatively charged atom that is large and polarizable (like I⁻ or RS⁻) are excellent nucleophiles but relatively weak bases.[4]

Q4: What is the effect of temperature on the competition between substitution and elimination?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[9][10][11] Elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a greater increase in entropy.[9][10][12] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[10][11] Therefore, to minimize the formation of elimination byproducts, it is advisable to run the reaction at a lower temperature.[9][11]

Q5: Which solvents are best for promoting SN2 reactions with 2-chloropropanamide?

A5: Polar aprotic solvents are the optimal choice for SN2 reactions.[13][14][15] These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, can dissolve the nucleophile but do not "cage" it through strong interactions like hydrogen bonding.[13][14][16] This leaves the nucleophile more "naked" and reactive towards the electrophilic carbon of the 2-chloropropanamide.[16][17] In contrast, polar protic solvents (like water and alcohols) can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can favor elimination.[16][17][18]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

If you are experiencing a low yield of your target molecule, it is likely that the competing elimination reaction is dominating.

Troubleshooting Steps:

  • Evaluate Your Nucleophile: Is your nucleophile also a strong base? Strong bases like hydroxides (OH⁻) and alkoxides (RO⁻) will significantly promote the E2 pathway with a secondary halide like 2-chloropropanamide.[2][19]

    • Solution: Switch to a nucleophile that is a weaker base but still a good nucleophile. Examples include azide (N₃⁻), cyanide (CN⁻), or carboxylates (RCOO⁻).[1][4]

  • Check the Reaction Temperature: Are you running the reaction at an elevated temperature?

    • Solution: Lower the reaction temperature. Running the reaction at room temperature or even 0°C can dramatically shift the equilibrium towards the SN2 product.[9][11]

  • Assess Your Solvent: Are you using a polar protic solvent like ethanol or methanol?

    • Solution: Change to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[13][14][15][20] This will enhance the nucleophilicity of your reagent and favor the SN2 mechanism.[13][14][16]

Issue 2: Presence of Multiple Unidentified Byproducts

The presence of unexpected byproducts could indicate side reactions beyond simple elimination, or subsequent reactions of your desired product.

Troubleshooting Steps:

  • Consider Steric Hindrance: Is your nucleophile particularly bulky?

    • Explanation: A sterically hindered nucleophile will have difficulty accessing the electrophilic carbon of the secondary halide, making it more likely to act as a base and abstract a proton, leading to elimination.[2][21][22][23][24][25][26]

    • Solution: If possible, choose a smaller, less sterically hindered nucleophile.

  • Purity of Starting Materials: Are your 2-chloropropanamide and nucleophile pure?

    • Explanation: Impurities in your starting materials can lead to a variety of side reactions.

    • Solution: Ensure the purity of your reagents before starting the reaction.

Optimized Protocol for SN2 Substitution on 2-Chloropropanamide

This protocol is designed to maximize the yield of the substitution product while minimizing the formation of the elimination byproduct, acrylamide.

Materials:

  • 2-chloropropanamide

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the nucleophile (1.1 equivalents) in the anhydrous polar aprotic solvent.

  • Addition of Substrate: Cool the solution to 0°C using an ice bath. Slowly add a solution of 2-chloropropanamide (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure substitution product.

Data Presentation

Table 1: Factors Influencing Substitution (SN2) vs. Elimination (E2) Reactions

FactorFavors SN2 (Substitution)Favors E2 (Elimination)
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[4]Strong, sterically hindered base (e.g., t-BuOK)[2]
Substrate Methyl > Primary > Secondary[22][27]Tertiary > Secondary > Primary[2]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile)[13][14][15]Polar protic solvents can favor elimination over substitution[17][28]
Temperature Low temperature[9][10][11]High temperature[9][10][11]

Visualizing Reaction Pathways

To better understand the competition between SN2 and E2 reactions, the following diagrams illustrate the key decision points and influencing factors.

SN2_vs_E2 sub 2-Chloropropanamide (Secondary Halide) p1 SN2 Pathway sub->p1 Attack at Carbon p2 E2 Pathway sub->p2 Abstracts a Proton nuc Nucleophile/Base prod1 prod1 p1->prod1 Substitution Product prod2 prod2 p2->prod2 Elimination Product (Acrylamide)

Caption: Competing SN2 and E2 pathways for 2-chloropropanamide.

Troubleshooting_Flowchart start High Elimination Product? q_temp High Temperature? start->q_temp Yes q_base Strong/Bulky Base? q_temp->q_base No sol_temp Lower Temperature q_temp->sol_temp Yes q_solvent Protic Solvent? q_base->q_solvent No sol_base Use Weak, Non-Bulky Nucleophile q_base->sol_base Yes sol_solvent Switch to Polar Aprotic Solvent q_solvent->sol_solvent Yes end Increased Substitution Product Yield q_solvent->end No sol_temp->end sol_base->end sol_solvent->end

Caption: Troubleshooting flowchart for minimizing elimination.

References

  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. Retrieved from [Link]

  • Nucleophilicity and Basicity Factors in Organic Reactions. (n.d.). University of Calgary. Retrieved from [Link]

  • Nucleophilicity vs Basicity. (n.d.). Chem.libretexts.org. Retrieved from [Link]

  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved from [Link]

  • Secondary alkyl halides and strong base: Sn2 vs E2. (2024, April 2). Chemistry Stack Exchange. Retrieved from [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). ACS Publications. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. Retrieved from [Link]

  • Elimination Reactions Are Favored By Heat. (2012, September 10). Master Organic Chemistry. Retrieved from [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved from [Link]

  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. (2006, November 23). ACS Publications. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved from [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. Retrieved from [Link]

  • Ch 8 : Substitution or Elimination ?. (n.d.). University of Calgary. Retrieved from [Link]

  • Nucleophilicity vs. Basicity. (2012, June 6). Master Organic Chemistry. Retrieved from [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilicity v Basicity. (2022, March 15). YouTube. Retrieved from [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). ResearchGate. Retrieved from [Link]

  • How to minimize side products of this reaction. (2024, March 16). Reddit. Retrieved from [Link]

  • Basicity vs Nucleophilicity - Steric Hindrance. (2016, December 28). YouTube. Retrieved from [Link]

  • The effect of steric hinderance on the SN2 mechanism. (2020, June 24). YouTube. Retrieved from [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis. (2025, July 22). Google.
  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. (2021, March 26). YouTube. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012, November 30). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Introduction to Nucleophilic Substitution Reactions. (2012, May 31). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). ksu.edu.sa. Retrieved from [Link]

  • Using Nucleophilic Substitution in Synthesis. (2014, May 15). YouTube. Retrieved from [Link]

  • Elimination Reactions- Zaitsev's Rule. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Stereoselectivity of E2 Elimination Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification & Troubleshooting for N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with N-(2-tert-butylphenyl)-2-chloropropanamide (CAS: 1156595-98-0).

The synthesis of this compound—typically achieved via the acylation of 2-tert-butylaniline with 2-chloropropanoyl chloride—is notoriously difficult. The bulky ortho-tert-butyl group imposes severe steric hindrance, which restricts the nucleophilic trajectory of the amine [1]. This kinetic barrier often necessitates forcing conditions (excess reagents, extended heating), which inadvertently drive side reactions such as acyl chloride hydrolysis and alpha-halogen displacement.

This guide provides field-proven, self-validating methodologies to isolate the target compound with >99% purity.

Impurity Profiling & Quantitative Data

Before initiating purification, it is critical to understand the physicochemical properties of the crude mixture components. The table below summarizes the expected impurity profile, guiding our strategic choices in downstream liquid-liquid extraction (LLE) and chromatography.

Compound / ImpurityOrigin / MechanismMW ( g/mol )Relative Polarity (TLC)Soluble In
N-(2-tert-butylphenyl)-2-chloropropanamide Target Product 239.74 Medium (Rf ~0.5 in 4:1 Hex/EtOAc) DCM, EtOAc, Toluene
2-tert-butylanilineUnreacted starting material (steric hindrance)149.24Medium-High (Basic)DCM, Et2O, Acidic aq.
2-chloropropanoic acidHydrolysis of 2-chloropropanoyl chloride108.52High (Acidic)Water, Basic aq.
N-(2-tert-butylphenyl)-2-hydroxypropanamideNucleophilic substitution of

-Cl by trace

221.30High (H-bonding)EtOAc, Alcohols
2-tert-butylaniline hydrochlorideSalt formation during acylation185.70Very High (Ionic)Water

Troubleshooting FAQs

Q1: My crude NMR shows >15% unreacted 2-tert-butylaniline. How do I remove it without resorting to column chromatography? A: You must utilize a highly optimized acid-base extraction. Because the ortho-tert-butyl group heavily shields the amine and withdraws electron density via steric inhibition of resonance, 2-tert-butylaniline is a significantly weaker base than standard aniline. A standard 0.1 M HCl wash is insufficient to protonate it. Solution: Use a highly concentrated 2.0 M HCl wash. The high hydronium concentration forces the equilibrium toward the water-soluble anilinium hydrochloride salt. Self-validation step: Always test the pH of the aqueous waste layer; if it rises above pH 1, your acid has been depleted, and free aniline remains in your organic phase.

Q2: LC-MS analysis reveals a major impurity with an [M+H]+ of 222.3 instead of the expected 240.7. What is this, and how do I prevent it? A: This mass shift (-18 Da for loss of Cl, +17 Da for gain of OH) corresponds to N-(2-tert-butylphenyl)-2-hydroxypropanamide . The


-chloro group is highly electrophilic and susceptible to hydrolysis, especially under basic aqueous workup conditions or if the reaction was not strictly anhydrous [2]. Solution:  Prevent this by quenching the reaction with a cold buffer (pH 7 phosphate) rather than aggressive bases like NaOH. To remove it post-synthesis, perform a recrystallization (see Protocol B), as the hydroxyl group drastically changes the solubility profile in non-polar solvents compared to the chloro-target.

Q3: The product is oiling out during recrystallization instead of forming crystals. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the target compound melts below the temperature at which it becomes supersaturated in the solvent. The presence of 2-chloropropanoic acid acts as a plasticizer, depressing the melting point of your crude mixture. Solution: Ensure you have performed a rigorous saturated sodium bicarbonate (


) wash to remove all carboxylic acid impurities before attempting crystallization.

Step-by-Step Purification Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Purpose: To remove unreacted hindered aniline and acidic byproducts.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude). Causality: DCM provides excellent solubility for the hindered amide while resisting emulsion formation.

  • Acid Wash (Amine Removal): Wash the organic layer with 2.0 M HCl (3 x 5 mL/g). Vigorously vent the separatory funnel.

  • Aqueous pH Check: Spot the aqueous layer on pH paper. It must read pH < 1. If not, repeat step 2.

  • Basic Wash (Acid Removal): Wash the organic phase with cold saturated aqueous

    
     (2 x 5 mL/g) to neutralize residual HCl and extract 2-chloropropanoic acid as its sodium salt. Causality: Using cold 
    
    
    
    minimizes the risk of hydrolyzing the
    
    
    -chloro group.
  • Brine Wash & Drying: Wash with saturated NaCl, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at < 35°C.
    
Protocol B: Anti-Solvent Recrystallization

Purpose: To remove structurally similar impurities like the 2-hydroxy derivative.

  • Dissolution: Dissolve the dried crude solid in a minimum volume of warm Ethyl Acetate (EtOAc) at 50°C. Do not exceed 50°C to prevent thermal degradation of the

    
    -chloro group.
    
  • Anti-Solvent Addition: Slowly add Hexanes dropwise while stirring until the solution becomes slightly turbid (cloud point).

  • Seeding & Cooling: Remove from heat. If available, add a single seed crystal of pure N-(2-tert-butylphenyl)-2-chloropropanamide. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0°C) for 1 hour.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold Hexanes. The 2-hydroxy impurity will remain in the mother liquor due to its higher affinity for the EtOAc/Hexane mixture [3].

Mechanistic & Workflow Visualizations

Below are the logical pathways governing the synthesis side-reactions and the subsequent purification decision matrix.

SynthesisPathway Reactants 2-tert-butylaniline + 2-chloropropanoyl chloride Target N-(2-tert-butylphenyl)- 2-chloropropanamide (Target API) Reactants->Target Acylation (Slow) Imp1 Unreacted Aniline (Steric Hindrance) Reactants->Imp1 Incomplete Conversion Imp2 2-chloropropanoic acid (Reagent Hydrolysis) Reactants->Imp2 Trace H2O Imp3 2-hydroxypropanamide deriv. (Product Hydrolysis) Target->Imp3 Basic Workup / Trace H2O

Caption: Kinetic and thermodynamic pathways leading to the target chloroamide and its primary impurities.

PurificationTree Crude Crude Reaction Mixture CheckAniline Is unreacted aniline > 5%? Crude->CheckAniline AcidWash Protocol A: Wash with 2.0 M HCl CheckAniline->AcidWash Yes BasicWash Protocol A: Wash with cold sat. NaHCO3 CheckAniline->BasicWash No AcidWash->BasicWash CheckPurity Is purity > 95%? BasicWash->CheckPurity FinalDry Dry and Store under Argon CheckPurity->FinalDry Yes Recryst Protocol B: Recrystallize (EtOAc/Hexanes) CheckPurity->Recryst No Recryst->FinalDry

Caption: Decision matrix for the downstream purification of hindered anilide reaction mixtures.

References

  • Title: Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

  • Title: Substituted anilides from chitin-based 3-acetamido-furfural Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Technical Support Center: Troubleshooting Solubility Issues with N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing solubility challenges with N-(2-tert-butylphenyl)-2-chloropropanamide in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome these common hurdles, ensuring the reliability and reproducibility of your experimental data.

Understanding the Challenge: The Physicochemical Profile of N-(2-tert-butylphenyl)-2-chloropropanamide

N-(2-tert-butylphenyl)-2-chloropropanamide is a molecule that, based on its structure, is predicted to have low aqueous solubility. The presence of the bulky, non-polar tert-butylphenyl group contributes significantly to its lipophilic character, making it inherently difficult to dissolve in water-based solutions like physiological buffers. The amide and chloro- functionalities add some polarity, but the overall molecule is dominated by its hydrophobic nature. This necessitates a systematic approach to formulation development to achieve the desired concentration for your in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-(2-tert-butylphenyl)-2-chloropropanamide is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What is my first step?

Answer:

Directly dissolving a lipophilic compound like N-(2-tert-butylphenyl)-2-chloropropanamide in an aqueous buffer is often unsuccessful. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous buffer to the final desired concentration.

Troubleshooting Workflow for Initial Dissolution:

  • Solvent Selection for Stock Solution: The choice of organic solvent is crucial. The ideal solvent should be able to dissolve the compound at a high concentration and be miscible with your aqueous buffer.

    • Recommended Starting Solvents:

      • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds. It is miscible with water and generally well-tolerated in cell-based assays at low final concentrations (typically <0.5% v/v).

      • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications.

      • Dimethylformamide (DMF): Another strong solvent, but with higher toxicity than DMSO. Use with caution and ensure it is compatible with your experimental system.

  • Protocol for Preparing a Concentrated Stock Solution:

    • Accurately weigh a small amount of N-(2-tert-butylphenyl)-2-chloropropanamide.

    • Add the selected organic solvent dropwise while vortexing or sonicating.

    • Continue adding the solvent until the compound is fully dissolved. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution.

    • Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential compound degradation at elevated temperatures.

Question 2: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit in the mixed solvent system. The key is to maintain the compound in a solubilized state.

Strategies to Prevent Precipitation:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of N-(2-tert-butylphenyl)-2-chloropropanamide in your aqueous buffer.

  • Optimize the Dilution Method:

    • Rapid Dilution: Add the stock solution to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can sometimes create a kinetically trapped, supersaturated solution that remains stable for the duration of the experiment.

    • Stepwise Dilution: In some cases, a gradual, stepwise dilution may be more effective.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can enhance solubility. Always verify the tolerance of your assay to the solvent.

  • Utilize Formulation Excipients: For more challenging cases, the use of solubilizing excipients is recommended. These are additives that increase the solubility of a compound in an aqueous environment.

    • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic compounds.

      • Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Cremophor® EL.

      • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC) before adding the stock solution of your compound.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment.

      • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

      • Protocol: Dissolve the cyclodextrin in the aqueous buffer first, then add the stock solution of your compound.

Decision-Making Workflow for Preventing Precipitation:

Optimizing reaction temperature for sterically hindered amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Amide Bond Formation

Sterically hindered amide bond formation remains one of the most formidable challenges in synthetic and medicinal chemistry. When coupling bulky carboxylic acids (e.g., α,α-disubstituted amino acids) with poorly nucleophilic or hindered amines (e.g., N-methyl amines, anilines), standard room-temperature protocols often stall. Elevating the reaction temperature is a thermodynamic necessity to overcome the activation energy barrier, but it introduces competing pathways such as epimerization, reagent degradation, and guanidinylation.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide an authoritative, causality-driven framework. The methodologies below will help you optimize reaction temperatures while suppressing destructive side reactions.

Diagnostic Workflow: Temperature & Reagent Optimization

G Start Hindered Amide Coupling RTScreen Room Temp Trial (e.g., HATU/DIPEA) Start->RTScreen CheckYield Yield > 80%? RTScreen->CheckYield Success Proceed to Workup CheckYield->Success Yes ElevateTemp Elevate Temp (40-60°C) CheckYield->ElevateTemp No Guanidinylation Guanidinylation? ElevateTemp->Guanidinylation SwitchTCFH Switch to TCFH/NMI Guanidinylation->SwitchTCFH Yes (HATU) Epimerization Epimerization? Guanidinylation->Epimerization No SwitchTCFH->Epimerization Epimerization->Success No SwitchT3P Switch to T3P/Pyridine Epimerization->SwitchT3P Yes SwitchT3P->Success

Workflow for optimizing temperature and reagent selection in hindered amide couplings.

Troubleshooting Guides & FAQs

Q1: Why do my sterically hindered couplings stall at room temperature, and how do I determine the optimal elevated temperature? A: At room temperature, the activation energy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) required for a bulky amine to attack the activated acyl intermediate (e.g., O-acylisourea or active ester) is often insurmountable due to severe steric clash. This kinetic bottleneck allows competing pathways—such as hydrolysis of the activated ester or rearrangement to unreactive species—to dominate. Elevating the temperature to 40–60 °C provides the necessary thermal energy to overcome this barrier. However, temperature optimization must be paired with the right activation chemistry. Generating highly reactive acyl imidazolium ions in situ using TCFH and N-methylimidazole (NMI) allows for rapid coupling of hindered substrates at moderate temperatures, bridging the gap between kinetic limitations and thermal degradation[1].

Q2: I increased the temperature to 50 °C using HATU, but I am now seeing a major byproduct with a mass +99 Da relative to my amine. What is happening? A: You are observing guanidinylation of your amine. HATU is a powerful uronium/aminium-based coupling reagent. At elevated temperatures, or when the coupling reaction is sluggish due to steric hindrance, the free amine can directly attack the electrophilic guanidinium carbon of HATU instead of the activated carboxylic acid[2][3]. This forms a stable tetramethylguanidinium adduct (+99 Da), permanently capping the amine and terminating the reaction. Solution: To prevent this, you must change the coupling reagent. TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI is an excellent alternative. TCFH generates a highly reactive acyl imidazolium intermediate but does not transfer a guanidinium group to the amine, making it ideal for heated couplings with sluggish amines[1].

Q3: How do I prevent epimerization (racemization) when heating my hindered peptide coupling? A: Epimerization at elevated temperatures primarily occurs via the oxazolone (azlactone) pathway. When the carboxylic acid is activated, the oxygen of the adjacent amide bond can attack the activated carbonyl, forming an oxazolone ring. The α-proton of this ring is highly acidic; at elevated temperatures and in the presence of base, it rapidly deprotonates and reprotonates, leading to racemization. Solution: First, switch your base. Avoid strong, unhindered bases like triethylamine. Use weaker, sterically hindered bases like 2,4,6-collidine or pyridine, which are less effective at deprotonating the oxazolone intermediate[4]. Second, utilize T3P (Propylphosphonic anhydride). T3P-mediated couplings have been shown to drastically suppress epimerization even when heated, making it the reagent of choice for racemization-prone, sterically hindered substrates[4][5].

Experimental Protocols

Protocol 1: High-Temperature Amide Coupling using TCFH/NMI

Self-Validating Mechanism: TCFH and NMI generate a highly reactive acyl imidazolium species in situ. The lack of a guanidinium transfer risk makes this protocol robust at elevated temperatures (40–60 °C) for poorly nucleophilic or hindered amines[1][6].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the sterically hindered carboxylic acid (1.0 eq) and TCFH (1.1 eq) in anhydrous acetonitrile or dichloromethane to achieve a concentration of 0.1–0.2 M.

  • Activation: Add N-methylimidazole (NMI) (2.5 eq) dropwise. Stir at room temperature for 10–15 minutes to ensure complete formation of the acyl imidazolium intermediate.

  • Coupling: Add the hindered amine (1.1 eq) to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the reaction block to 40–50 °C. Monitor the consumption of the amine via LC-MS. The reaction is typically complete within 1–3 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The high water solubility of TCFH byproducts ensures a simplified purification process.

Protocol 2: Epimerization-Free Heated Coupling using T3P

Self-Validating Mechanism: T3P forms a transient mixed anhydride. When paired with a weak base like pyridine, the basicity is insufficient to drive oxazolone deprotonation, preserving stereocenters even at elevated temperatures[4][5].

  • Preparation: Dissolve the chiral, sterically hindered carboxylic acid (1.0 eq) and the amine (1.0–1.2 eq) in anhydrous ethyl acetate or 2-MeTHF.

  • Base Addition: Add pyridine or 2,4,6-collidine (2.0–3.0 eq). Critical: Avoid DIPEA or TEA if epimerization is a strict concern.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq).

  • Heating: Allow the reaction to warm to room temperature, then heat to 40–50 °C to drive the hindered coupling. Monitor by HPLC for both conversion and diastereomeric excess (d.e.).

  • Workup: Quench with water. The byproduct (water-miscible propanephosphonic acid) is easily removed by washing the organic layer with water and mild aqueous acid/base[4][7].

Quantitative Data: Reagent Performance at Elevated Temperatures

Table 1: Performance Matrix of Coupling Reagents for Hindered Substrates at Elevated Temperatures (40-60 °C)

Coupling ReagentOptimal BaseGuanidinylation RiskEpimerization Risk (at 50 °C)Typical Yield (Hindered)
HATU DIPEAHigh (+99 Da adduct)Moderate40-60% (due to side reactions)
TCFH NMINone Low to Moderate85-95%
T3P Pyridine / CollidineNone Very Low 80-90%
COMU DIPEA / TMPLowLow75-85%

References

  • TCFH Reagent for Challenging Amide Bond Formations. YouTube (Gregory L. Beutner et al. review). Available at:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ResearchGate. Available at:[Link]

  • Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications. CORE. Available at:[Link]

  • We've Got T3P Down to an Exact Science. AMRI. Available at: [Link]

  • Propylphosphonic anhydride (T3P): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Cyclization of N-Aryl-alpha-haloamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting intramolecular cyclizations of N-aryl-alpha-haloamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation, most commonly for the synthesis of oxindole scaffolds. Failures in this reaction are common, often stemming from nuanced interactions between the catalyst, base, solvent, and substrate. This document provides a framework for diagnosing and resolving these issues, moving beyond simple procedural lists to explain the underlying chemical principles.

Core Principles: The Palladium-Catalyzed Intramolecular α-Arylation

Understanding the catalytic cycle is paramount to effective troubleshooting. The generally accepted mechanism for this transformation, a variant of the Buchwald-Hartwig amidation, involves several key steps.[1][2] Failure at any of these stages will halt the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the substrate, forming a Pd(II) complex.

  • Deprotonation & Coordination : A base removes the acidic proton from the amide nitrogen. The resulting amidate anion coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination : This is the crucial C-C bond-forming step. The α-carbon of the amide attacks the aryl group attached to the palladium, forming the five-membered ring of the oxindole. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n OA_Complex Aryl-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition Amide_Complex Aryl-Pd(II)-Amidate(L_n) OA_Complex->Amide_Complex Deprotonation & Coordination Amide_Complex->Pd0 Reductive Elimination Product Oxindole Product Amide_Complex->Product Substrate N-Aryl-α-haloamide Substrate->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle for intramolecular α-arylation of N-aryl-alpha-haloamides.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, or the reaction has stalled with significant starting material remaining. What's the first thing I should check?

This is the most common failure mode and typically points to an issue with one of the three core components: the catalyst, the base, or the reaction conditions.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ, a step that can sometimes fail. More importantly, Pd(0) is sensitive to oxygen. An incomplete inert atmosphere (N₂ or Ar) can oxidize the catalyst, rendering it inactive. Similarly, trace water or other protic impurities can interfere with catalyst activity.[3]

  • Insufficiently Strong or Soluble Base: The base's primary role is to deprotonate the amide, which has a pKa typically in the range of 17-20 in DMSO. If the base is not strong enough (e.g., using K₂CO₃ when NaOtBu is required), this deprotonation will not occur.[4] Furthermore, the kinetics of deprotonation can be slow if the base is not soluble in the reaction medium (a common issue with NaH).[5]

  • Low Temperature: While many reactions are run at elevated temperatures (80-110 °C), the initial oxidative addition and subsequent reductive elimination steps have activation energy barriers. If the temperature is too low, the reaction may be kinetically incompetent.

Q2: My starting material is consumed, but my yield of the desired oxindole is low. What are the likely side reactions?

Observing starting material consumption without product formation indicates that your substrate is being diverted down non-productive pathways.

  • Hydrolysis: The α-haloamide functional group is an electrophilic platform.[6] Trace water in your solvent or on your glassware can lead to hydrolysis of the halide, forming an α-hydroxy amide, or hydrolysis of the amide bond itself.

  • Intermolecular Reactions: At high concentrations, intermolecular N-arylation or α-arylation between two substrate molecules can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

  • Base-Induced Decomposition: Strong bases can be incompatible with other functional groups on your molecule, leading to decomposition.[7] For example, substrates with enolizable ketones or esters may undergo undesired side reactions in the presence of strong alkoxide bases.[7]

Q3: My reaction mixture turns black. Is this a problem and what causes it?

A black, heterogeneous mixture is a classic sign of palladium catalyst decomposition into palladium black (finely divided, inactive Pd(0) metal).[6] While a slight darkening is sometimes acceptable, the formation of a heavy black precipitate indicates a catastrophic failure of the catalytic cycle.

This is often caused by:

  • High Temperatures: Pushing the reaction temperature too high can accelerate catalyst decomposition pathways.

  • Ligand Dissociation/Decomposition: The phosphine ligands stabilize the palladium center. If the ligand dissociates or is degraded, the unprotected palladium atoms will agglomerate.

  • Impurities: Oxygen, water, or other impurities in the reagents or solvent can poison the catalyst and lead to its precipitation.

Q4: How do I choose the optimal catalyst, ligand, and base for my specific substrate?

There is no single universal system. The optimal choice is a function of your substrate's electronic and steric properties.

  • Catalyst & Ligand: For electron-neutral or electron-rich aryl halides, a standard Pd(dba)₂ or Pd(OAc)₂ with a bidentate phosphine ligand like BINAP or Xantphos is a good starting point.[2] For more challenging substrates, such as electron-deficient aryl halides or sterically hindered systems, more electron-rich and bulky "Buchwald-type" ligands may be required to promote the difficult oxidative addition and reductive elimination steps.[3] Bidentate ligands are often preferred as they can prevent the formation of unreactive intermediate complexes where the amide binds to palladium through both nitrogen and oxygen.[1]

  • Base: The choice of base is a balance between reactivity and substrate compatibility. Strong, non-nucleophilic bases are ideal. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many systems.[2][8] For base-sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ may be necessary, though this often requires higher temperatures or more active catalyst systems.[4]

BasepKa (Conjugate Acid in DMSO)Common Use / Notes
NaH~36Very strong, but poor solubility can lead to slow/incomplete reactions.[5]
LiHMDS / KHMDS~26Strong, soluble silylamide bases. Good for intermolecular arylations.[2]
NaOtBu / KOtBu~29Strong, commonly used alkoxide. Good balance of reactivity and solubility.[2]
K₃PO₄~18Milder inorganic base, often used in Ullmann-type couplings.[9]
Cs₂CO₃ / K₂CO₃~13-16Mild bases, suitable for substrates with base-sensitive functional groups.[4][10]

Systematic Troubleshooting Guide

When the FAQs are insufficient, a more systematic approach is required. Follow this workflow to diagnose the issue logically.

Troubleshooting_Flowchart start Reaction Failure (Low or No Yield) q1 Is Starting Material (SM) Consumed? start->q1 q2 Reaction Mixture Turned Black? q1->q2 Yes q3 TLC/LCMS shows clean SM? q1->q3 No cause2 Probable Cause: Catalyst Decomposition q2->cause2 Yes cause3 Probable Cause: Decomposition / Side Reactions q2->cause3 No cause1 Probable Cause: Catalyst, Base, or Temperature Issue q3->cause1 Yes q3->cause3 No, multiple spots action1 Action: 1. Verify Base Strength & Solubility 2. Check Inert Atmosphere 3. Increase Temperature Incrementally 4. Use Pre-activated Catalyst cause1->action1 action2 Action: 1. Re-screen Ligands 2. Lower Reaction Temperature 3. Ensure Rigorous Degassing 4. Check Reagent Purity cause2->action2 action3 Action: 1. Check for Water (Hydrolysis) 2. Dilute Reaction 3. Use Milder Base 4. Re-purify SM cause3->action3

Caption: A logical workflow for troubleshooting cyclization failures.

Key Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol provides a robust starting point for optimizing your specific N-aryl-alpha-haloamide cyclization.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the N-aryl-alpha-haloamide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and phosphine ligand (e.g., Xantphos, 6.0 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the inert atmosphere, add the base (e.g., NaOtBu, 1.5 equiv) followed by anhydrous, degassed solvent (e.g., Dioxane, 0.1 M concentration).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking aliquots (via syringe under inert atmosphere), quenching with saturated NH₄Cl solution, extracting with an organic solvent (e.g., EtOAc), and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solvent and Reagent Purification

The quality of your reagents is non-negotiable for reproducible results.

  • Solvents: Use anhydrous solvents. Toluene, Dioxane, and THF should be obtained from a solvent purification system (e.g., passing through activated alumina columns) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF/Dioxane).

  • Bases: Solid bases like NaOtBu and K₂CO₃ should be purchased from a reputable supplier and stored in a desiccator, under an inert atmosphere if possible. Avoid using old bottles that have been opened frequently.

  • Substrate: Ensure your N-aryl-alpha-haloamide is pure and completely dry. Recrystallize or chromatograph if necessary. Dry under high vacuum for several hours before use.

References

  • [No Title], Chemical Communic
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope, SURFACE
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides, ResearchG
  • The Fascin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development, Organic Chemistry Portal.
  • Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles, The Hartwig Group.
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides, PMC.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of N
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit, Chirantan Rasayan Sanstha.
  • Challenges and Breakthroughs in Selective Amide Activ
  • α–Aryl-Substituted Allenamides in an Imino-Nazarov Cyclization Cascade C
  • (PDF)
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
  • Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones, Organic Chemistry Portal.
  • Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles Mediated by NXS/Zn(OAc)2, Organic Chemistry Portal.
  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cycliz
  • Failure to Deproton
  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.
  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles, RSC Publishing.
  • Bulky alkylation troubleshooting : r/Chempros, Reddit.
  • General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis.
  • α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams, PubMed.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions, MDPI.
  • Synthesis and Reactions of Novel Oxindoles, White Rose eTheses Online.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones, Chemistry LibreTexts.
  • Switchable Synthesis of α,α‐Dihalomethyl and α,α,α‐Trihalomethyl Ketones by Metal‐Free Decomposition of Enaminone C=C Double Bond, DOI.

Sources

Technical Support Center: Recrystallization of N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of N-(2-tert-butylphenyl)-2-chloropropanamide. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] This guide provides a structured, question-and-answer-based approach to overcoming common challenges, selecting appropriate solvent systems, and optimizing your purification protocol for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What structural features of N-(2-tert-butylphenyl)-2-chloropropanamide should guide my initial solvent selection?

A1: The molecular structure of N-(2-tert-butylphenyl)-2-chloropropanamide presents a mixed polarity profile, which is a critical consideration for solvent selection.

  • Nonpolar Region: The tert-butylphenyl group is large, bulky, and hydrophobic. This region will favor solubility in nonpolar or moderately polar solvents.

  • Polar Region: The α-chloroamide functional group (-C(=O)NH-) contains electronegative oxygen, nitrogen, and chlorine atoms, and is capable of hydrogen bonding. This part of the molecule will contribute to solubility in more polar solvents.[3]

Given this duality, a single ideal solvent may not be immediately obvious. Therefore, a systematic screening of solvents across a polarity range is the most effective strategy. Solvents like ethanol, isopropanol, acetone, ethyl acetate, or toluene, and mixed solvent systems such as ethanol/water or hexane/ethyl acetate, are excellent starting points.[3]

Q2: What defines an ideal recrystallization solvent for my compound?

A2: The perfect solvent for recrystallization must satisfy several key criteria.[4][5]

  • High Solubility at High Temperature: The solvent must completely dissolve your crude N-(2-tert-butylphenyl)-2-chloropropanamide at or near its boiling point.

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing yield.

  • Inertness: The solvent must not react chemically with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

Q3: Should I use a single-solvent or a two-solvent system?

A3: The choice depends on the results of your solubility tests. The single-solvent method is generally preferred for its simplicity.[6] However, if you cannot find a single solvent that meets the criteria in Q2, a two-solvent system is a powerful alternative.[2]

  • When to use a two-solvent system: This method is employed when one solvent (the "soluble solvent") dissolves the compound very well, even when cold, and a second solvent (the "insoluble" or "anti-solvent") does not dissolve it at all. The two solvents must be miscible with each other.[2][7] For N-(2-tert-butylphenyl)-2-chloropropanamide, common pairs could include ethanol-water, acetone-hexane, or ethyl acetate-hexane.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of your crude N-(2-tert-butylphenyl)-2-chloropropanamide into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different solvent (e.g., water, ethanol, acetone, toluene, hexane, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture. Record whether the compound is soluble or insoluble at room temperature. An ideal solvent will show poor solubility.[5]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.[6]

  • Observation: Observe the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid.

  • Data Logging: Meticulously record your observations in a table.

Table 1: Example Solubility Test Log for N-(2-tert-butylphenyl)-2-chloropropanamide

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling Comments / Suitability
Water Insoluble Insoluble None Unsuitable as a single solvent.
Hexane Slightly Soluble Soluble Moderate crystals Potential candidate.
Toluene Soluble Very Soluble Poor yield Too soluble.
Ethanol Soluble Very Soluble Poor yield Too soluble for single solvent; good "soluble" solvent for a pair.
Acetone Soluble Very Soluble Poor yield Too soluble for single solvent.

| Ethyl Acetate| Slightly Soluble | Soluble | Good crystals | Promising Candidate. |

Protocol 2: Single-Solvent Recrystallization Workflow

This workflow outlines the purification process once a suitable solvent (e.g., Ethyl Acetate from the screening) has been identified.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling solvent A->B Add boiling stones C Is the solution clear? D Perform hot gravity filtration to remove insoluble impurities C->D No F Allow filtrate to cool slowly to room temp C->F Yes D->F E Add decolorizing charcoal if solution is colored, then filter E->F G Place flask in an ice bath F->G After initial crystals form H Collect crystals by vacuum filtration I Wash crystals with ice-cold solvent H->I Minimum volume J Dry crystals to constant weight I->J

Caption: Single-Solvent Recrystallization Workflow Diagram.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of N-(2-tert-butylphenyl)-2-chloropropanamide.

Table 2: Troubleshooting Common Recrystallization Issues

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used: The solution is not saturated.[6][8] 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.[8] 1. Re-heat the solution and boil off a portion of the solvent to increase the concentration, then cool again.[9] 2. Induce crystallization: Scratch the inner wall of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[8][9]
Oiling Out 1. Solution is supersaturated above the compound's melting point: The compound comes out of solution as a liquid instead of a solid.[4] 2. High concentration of impurities: Impurities can depress the melting point of the solid. 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] 2. Consider a pre-purification step like passing the crude material through a short silica plug if impurities are significant. If the solution is colored, use activated charcoal before hot filtration.[9]
Low Crystal Yield 1. Incomplete crystallization: The solution was not cooled for a sufficient duration or to a low enough temperature. 2. Excessive washing: Using too much or warm solvent to wash the crystals redissolves the product.[8] 3. Premature crystallization: The product crystallized in the funnel during hot filtration. 1. Ensure the flask is cooled in an ice bath for at least 15-20 minutes.[6] 2. Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.[8] 3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) with hot solvent before filtering the main solution.

| Rapid Crystal Formation ("Crashing Out") | 1. The solution is too concentrated: The compound's solubility limit is exceeded too quickly upon cooling. | 1. Rapid crystallization traps impurities. [6] Re-heat the solution, add a small excess of hot solvent (1-5% more), and cool slowly to promote the growth of larger, purer crystals.[9] |

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving recrystallization problems.

Troubleshooting_Tree cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out Start Recrystallization Attempted Q1 Did crystals form upon cooling? Start->Q1 A1_Yes Proceed to Collection Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Q3 Did the product 'oil out'? A1_Yes->Q3 T1 Scratch flask / Add seed crystal A1_No->T1 Q2 Crystals form? T1->Q2 Q2->A1_Yes Yes T2 Boil off excess solvent and re-cool Q2->T2 No T2->Q1 Retry A1_Yes_Final A1_Yes_Final Q3->A1_Yes_Final No, solid crystals T3 Re-heat to dissolve oil, add more hot solvent, cool slowly Q3->T3 Yes T3->Q1 Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. University of California, Davis, Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Macalester College. Retrieved from [Link]

  • MIT Department of Chemistry. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: Steric Locking in N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 1H NMR Spectrum Analysis of N-(2-tert-butylphenyl)-2-chloropropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

In the development of chloroacetamide herbicides and pharmaceutical intermediates, the structural validation of ortho-substituted anilides presents unique spectroscopic challenges. This guide provides an in-depth technical comparison between N-(2-tert-butylphenyl)-2-chloropropanamide (Target) and its non-hindered analogue, N-phenyl-2-chloropropanamide (Control).

The core scientific value of this comparison lies in the "Orthogonal Twist" : the steric bulk of the tert-butyl group forces the amide bond out of planarity with the aromatic ring. This conformational lock induces distinct chemical shift perturbations (


) and splitting patterns that are diagnostic of purity and isomeric integrity.

Experimental Methodology

To ensure reproducibility, the following protocol establishes the baseline for all comparative data cited in this guide.

Sample Preparation Protocol
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       is non-polar, minimizing solvent-solute H-bonding that can obscure the amide (-NH) proton signal, which is critical for assessing the steric environment.
      
  • Concentration: 15 mg solute in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may induce intermolecular stacking, shifting aromatic signals upfield.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1][2]

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 2.0 s (Essential for accurate integration of the slow-relaxing tert-butyl singlet).
      
    • Scans (

      
      ): 16 (Target), 64 (Trace impurity detection).
      

Comparative Spectral Analysis

The following data compares the Target (Hindered) against the Control (Unhindered).

Table 1: Chemical Shift ( ) Comparison ( , 400 MHz)
AssignmentControl: N-phenyl-2-chloropropanamideTarget: N-(2-tert-butylphenyl)-2-chloropropanamide

(Shift Effect)
Multiplicity (Target)
Amide -NH 8.15 ppm (Broad)8.40 - 8.65 ppm +0.35 ppm (Deshielding)Broad Singlet
Aromatic H-6 7.52 ppm7.85 - 7.95 ppm +0.40 ppm (Anisotropy)Doublet (

Hz)
Aromatic H-3,4,5 7.10 - 7.35 ppm7.15 - 7.45 ppmMinorMultiplet
Methine (-CH-Cl) 4.58 ppm4.65 ppm +0.07 ppmQuartet (

Hz)
Methyl (-CH

)
1.78 ppm1.82 ppm+0.04 ppmDoublet (

Hz)
tert-Butyl (-C(CH

)

)
Absent1.42 ppm N/ASharp Singlet (9H)
Deep Dive: The Mechanistic Origins of Shift Differences
1. The Amide Proton (NH) Deshielding

In the Control , the amide bond can achieve planarity with the phenyl ring, allowing for conjugation. However, in the Target , the ortho-tert-butyl group sterically clashes with the amide oxygen.

  • Mechanism: To relieve strain, the phenyl ring rotates out of the amide plane (orthogonal conformation).

  • Spectral Consequence: The NH proton is forced into the deshielding cone of the carbonyl group or the aromatic ring edge, shifting it downfield (

    
     8.40+) compared to the control. Furthermore, the bulky group protects the NH from solvent exchange, often making the signal sharper than typical amide protons.
    
2. The "H-6" Anomaly

The aromatic proton at position 6 (adjacent to the NH group) exhibits a significant downfield shift in the Target .

  • Causality: In the twisted conformation, the carbonyl oxygen of the amide often locks into a position proximate to the H-6 proton (a "W-conformation" or through-space interaction). The magnetic anisotropy of the C=O bond strongly deshields this specific proton, separating it from the rest of the aromatic multiplet.

3. The Chiral Center (Alpha-Chloro)

Both compounds possess a chiral center at the 2-position of the propanamide chain.

  • Observation: The methine proton appears as a distinct quartet at ~4.6 ppm.

  • Diagnostic Value: If the sample contains unreacted 2-chloropropanoyl chloride, this signal will appear significantly downfield (~5.2 ppm). If hydrolyzed to the acid, it shifts upfield (~4.4 ppm).

Structural Elucidation Workflows

Workflow 1: Signal Assignment Logic

This logic tree guides the assignment of protons in the crowded aromatic region, distinguishing the Target from potential regioisomers (e.g., para-tert-butyl).

NMR_Assignment_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CountH Integrate Aromatic Protons Start->CountH IsFive 5 Protons? CountH->IsFive Yes Control / Unsubstituted (N-phenyl-2-chloropropanamide) IsFive->Yes Yes No No IsFive->No No (4 Protons) OrthoCheck Check H-6 Signal (Most Downfield Ar-H) No->OrthoCheck Deshielded Deshielded OrthoCheck->Deshielded Distinct Doublet (>7.8 ppm) Normal Normal OrthoCheck->Normal Merged Multiplet (<7.5 ppm) TargetConf TARGET CONFIRMED Ortho-substitution induces C=O anisotropy on H-6 Deshielded->TargetConf ParaMeta Para/Meta Isomer (Lack of steric twist) Normal->ParaMeta

Figure 1: Logic tree for distinguishing the ortho-substituted Target from unhindered or regio-isomeric alternatives based on aromatic splitting patterns.

Workflow 2: Impurity Profiling

Distinguishing the product from common synthetic precursors (Aniline derivative and Acid Chloride).

Impurity_Profiling Sample Crude Product Spectrum Check_tBu Check 1.0 - 1.5 ppm Sample->Check_tBu Impurity1 Broad Singlet ~3.5-4.0 ppm (NH2) Sample->Impurity1 Check for Amine Impurity2 Quartet > 5.0 ppm (Acid Chloride) Sample->Impurity2 Check for Acyl Chloride Product Product Signal: t-Bu Singlet @ 1.42 ppm Check_tBu->Product Major Peak Precursor Precursor Signal: t-Bu Singlet @ 1.30 ppm Check_tBu->Precursor Minor Peak

Figure 2: Rapid impurity profiling workflow. Note the chemical shift sensitivity of the tert-butyl group to the acetylation state of the amine.

References

  • PubChem. (2025).[3] 2-chloro-N-phenylpropanamide (Compound).[3] National Library of Medicine. [Link]

  • Rae, I. D. (1967). Deshielding effects in the NMR spectra of ortho-substituted anilides. Tetrahedron. [Link] (Foundational text on H-6 deshielding).

  • SpectraBase. (2025).[3] Propanamide, 2-chloro-N-phenyl- 1H NMR Spectrum. Wiley Science Solutions. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of N-Aryl-2-Chloropropanamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for N-Aryl-2-Chloropropanamide Purity

N-aryl-2-chloropropanamides represent a class of chemical intermediates crucial in the synthesis of pharmaceuticals and agrochemicals. Their structure, featuring a chiral center at the second carbon of the propanamide chain, introduces stereoisomerism, where different enantiomers can exhibit varied biological activity and toxicity.[1] Consequently, the rigorous assessment of both chemical and enantiomeric purity is not merely a quality control checkpoint but a fundamental requirement for ensuring safety and efficacy.[2]

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering robust, quantitative, and specific analysis.[3] This guide provides an in-depth, experience-driven walkthrough of developing a stability-indicating HPLC method for N-aryl-2-chloropropanamides. We will explain the causality behind each experimental choice, from initial column selection to final method optimization.

Furthermore, this guide extends beyond a single method. We will objectively compare the developed HPLC protocol against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) for enhanced speed and efficiency, and Gas Chromatography (GC) as an orthogonal technique for comprehensive impurity profiling. This comparative approach provides researchers and drug development professionals with a logical framework for selecting the most appropriate analytical strategy for their specific needs.

Pillar 1: Foundational Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the target analyte in the presence of its potential degradation products, process impurities, and other related substances.[4] The development process is systematic, beginning with an understanding of the analyte's physicochemical properties.

Analyte Characterization and Initial Parameter Selection

The typical N-aryl-2-chloropropanamide structure is moderately polar and possesses a UV-active aromatic ring, which dictates our initial choices.

  • Column Selection: A reversed-phase (RP) C18 column is the workhorse of pharmaceutical analysis and the logical starting point.[5] Its non-polar stationary phase is ideal for retaining and separating moderately polar compounds like N-aryl-2-chloropropanamides from both more polar and less polar impurities. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[6]

  • Mobile Phase Selection: A combination of water (or an aqueous buffer) and an organic modifier is standard for RP-HPLC.[3]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (reducing backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: Initially, unbuffered water can be used. However, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is highly recommended. This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[7]

  • Detection: Given the presence of the aryl group, UV detection is the most straightforward and sensitive choice.[5] The detection wavelength should be set at the absorbance maximum (λmax) of the N-aryl-2-chloropropanamide chromophore, typically determined by running a UV scan of a standard solution. A photodiode array (PDA) detector is invaluable during development as it allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.

Systematic Method Optimization Workflow

Once initial conditions are set, the method must be optimized to ensure adequate resolution between the main analyte peak and all potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to resolve compounds with a range of polarities within a reasonable timeframe.[3]

// Node styles start_node [label="Define Analytical Goal:\nPurity of N-Aryl-2-Chloropropanamide", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368", width=2.5, height=1.2]; result_node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; stress_node [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

// Workflow start_node -> process_node_1 [label="Initial Parameter Selection"]; process_node_1 [label="Column: C18, 5µm\nMobile Phase: ACN/H2O\nDetector: UV (PDA)"];

process_node_1 -> process_node_2 [label="First Injections"]; process_node_2 [label="Evaluate Peak Shape\n& Retention Time"];

process_node_2 -> decision_node_1; decision_node_1 [label="Adequate\nResolution?"];

decision_node_1 -> process_node_3 [label="No"]; process_node_3 [label="Optimize Gradient Slope & Time\nAdjust Flow Rate & Temperature"]; process_node_3 -> process_node_2;

decision_node_1 -> stress_node_1 [label="Yes"]; stress_node_1 [label="Perform Forced Degradation\n(Acid, Base, H2O2, Heat, Light)"];

stress_node_1 -> decision_node_2; decision_node_2 [label="All Degradants\nResolved?"];

decision_node_2 -> process_node_3 [label="No"];

decision_node_2 -> result_node_1 [label="Yes"]; result_node_1 [label="Optimized Stability-\nIndicating Method"]; } dot Caption: Systematic workflow for HPLC method development.

Key parameters to optimize include:

  • Gradient Slope: A shallow gradient provides better resolution but longer run times. A steep gradient reduces run time but may co-elute impurities. The goal is to find the steepest gradient that still resolves all critical peaks.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) reduces mobile phase viscosity, lowering backpressure and often improving peak efficiency. However, it can also alter selectivity and potentially degrade thermally labile compounds.[4]

  • Flow Rate: A typical flow rate for a 4.6 mm I.D. column is 1.0 mL/min. Adjusting the flow rate can fine-tune resolution and analysis time.[5]

Establishing Stability-Indicating Capabilities

To ensure the method is stability-indicating, forced degradation studies are essential.[8] The drug substance is intentionally exposed to harsh conditions to generate potential degradation products.

Forced Degradation Protocol:

  • Prepare Stock Solutions: Prepare solutions of the N-aryl-2-chloropropanamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature. Amide bonds are often susceptible to base hydrolysis.[5]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solid powder in an oven (e.g., 80 °C).

    • Photolytic Stress: Expose the solution to UV light (as per ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration. Analyze them using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent analyte peak and from each other. The PDA detector is critical here to check for peak purity and ensure no co-elutions are occurring.[9]

Pillar 2: Comparative Analysis - Benchmarking Against Alternatives

A robust HPLC method is a valuable asset, but understanding its performance relative to other technologies is key to making informed decisions in a modern laboratory.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes.[10] This fundamental difference leads to dramatic performance improvements, but requires instrumentation capable of handling much higher backpressures (up to 15,000 psi or 100 MPa, compared to HPLC's typical limit of ~6,000 psi).[11][12]

Head-to-Head Comparison: HPLC vs. UPLC

ParameterDeveloped HPLC MethodComparative UPLC MethodRationale & Advantage
Column Particle Size 5 µm< 2 µm (e.g., 1.7 µm)Smaller particles provide a massive increase in theoretical plates, leading to higher efficiency.[13]
Typical Run Time 15–25 minutes3–8 minutesFaster analysis significantly increases sample throughput and laboratory productivity.[11]
Resolution GoodExcellentUPLC delivers narrower, sharper peaks, improving the resolution of closely eluting impurities.[10]
Sensitivity StandardHigherSharper peaks result in a greater peak height and a better signal-to-noise ratio, improving detection limits.[13]
Solvent Consumption HighLow (up to 9x less)Shorter run times and lower flow rates lead to substantial cost savings and reduced environmental impact.[14]
System Pressure 1500–3000 psi8,000–12,000 psiThe primary trade-off; requires specialized UPLC/UHPLC instrumentation.[12]

Verdict: For high-throughput labs focused on quality control and release testing, the initial investment in a UPLC system is often justified by the long-term gains in speed, sensitivity, and operational cost reduction.[13] The developed HPLC method can be readily transferred to a UPLC system with appropriate scaling.

Alternative 2: Gas Chromatography (GC)

GC is a powerful orthogonal technique, meaning it separates compounds based on different chemical principles (volatility and boiling point) than HPLC (polarity and partitioning).[15] This makes it an excellent confirmatory technique or a primary method for analyzing volatile or semi-volatile impurities that may not be well-retained by RP-HPLC.

Applicability of GC for N-Aryl-2-Chloropropanamide Analysis:

  • Volatility: N-aryl-2-chloropropanamides may have sufficient volatility to be analyzed directly by GC, especially if a high-temperature inlet and oven program are used.[16] However, thermal degradation within the hot GC inlet is a potential risk that must be evaluated.

  • Derivatization: If the parent compound is not sufficiently volatile or is thermally labile, derivatization can be employed. For example, silylation can increase volatility for GC analysis.[16]

  • Impurity Profiling: GC-MS is particularly useful for identifying unknown impurities, such as residual solvents from the synthesis (e.g., dichloromethane, toluene) or low molecular weight starting materials.[17] A headspace GC (HS-GC) technique is the gold standard for residual solvent analysis.[16]

Method_Selection_Tree

Verdict: While HPLC is superior for the primary purity assay of the non-volatile parent compound, GC-MS is an invaluable complementary tool. It should be used to screen for volatile process impurities and to provide orthogonal confirmation of the purity profile.

Pillar 3: The Chiral Dimension - Separating Enantiomers

The presence of a stereocenter means that a standard achiral HPLC method will not separate the (R)- and (S)-enantiomers. For pharmaceutical applications, quantifying the enantiomeric excess is often a regulatory requirement.[2]

Strategy for Chiral Separation: The most effective approach is to replace the achiral C18 column with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and effective for a wide range of compounds, including amides.[1][18]

  • Method Adaptation: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).[1] Therefore, a separate chiral method must be developed. The achiral reversed-phase method is used to determine total purity (sum of both enantiomers and all impurities), while the chiral method is used specifically to determine the ratio of the two enantiomers.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a PDA detector.[7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 80
    20.0 80
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: λmax of the analyte (e.g., 254 nm), with PDA monitoring from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 acetonitrile:water to a final concentration of ~0.5 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the main peak should be <1.5.

Protocol 2: Comparative UPLC Method
  • Instrumentation: Waters ACQUITY UPLC System or equivalent.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Scaled):

    Time (min) % B
    0.0 30
    3.0 80
    4.0 80
    4.1 30

    | 5.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection & Sample Prep: Same as HPLC method.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).[1]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: λmax of the analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

Conclusion

Developing a robust analytical method for the purity of N-aryl-2-chloropropanamide is a multi-faceted task that requires a systematic and logical approach. A well-optimized, stability-indicating reversed-phase HPLC method serves as a reliable foundation for routine quality control. It provides accurate quantification of the active ingredient and separates it from process-related impurities and degradation products.

However, for laboratories aiming to enhance productivity and analytical performance, transitioning to UPLC offers undeniable advantages in speed, resolution, and reduced operational costs.[14] Furthermore, a comprehensive purity assessment should not neglect orthogonal techniques. GC-MS is an essential tool for analyzing volatile impurities and providing confirmatory identification. Finally, due to the inherent chirality of the molecule, a dedicated chiral HPLC method is mandatory for controlling enantiomeric purity, a critical quality attribute for many regulated products. By strategically combining these techniques, researchers can build a complete and defensible analytical package that ensures the quality, safety, and efficacy of their final product.

References

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Research Journal of Pharmacy and Technology. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24). Research Journal of Pharmacy and Technology. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29). Pharmaguideline. [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Alispharm. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (2026, February 13). WebofPharma. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Indo-American Journal of Pharmaceutical and Medical Sciences. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • [Simultaneous determination of carbaryl and propanil in human serum and urine by on-line column-switching technique followed by automatic reversed-phase HPLC] - PubMed. (2003, April 15). PubMed. [Link]

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. United States Environmental Protection Agency. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. National Center for Biotechnology Information. [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). International Journal of Trend in Scientific Research and Development. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Emery Pharma. [Link]

  • Article - SciELO. SciELO. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed. (2013, January 15). PubMed. [Link]

  • Amperometric method for the determination of propanil in a simulated rice field environment - SciSpace. SciSpace. [Link]

  • Gas Chromatography GC Analysis - LPD Lab Services Ltd. LPD Lab Services Ltd. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F - Scholars Middle East Publishers. (2019, July 30). Scholars Middle East Publishers. [Link]

  • HPLC :A Modern Approach of Development and validation - AWS. (2016, August 7). World Journal of Pharmaceutical Research. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) - EAG Laboratories. EAG Laboratories. [Link]

  • What is Gas Chromatography? - Teledyne Labs. Teledyne Labs. [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Chemical Society. [Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). American Chemical Society. [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). American Chemical Society. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). CORA. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2022, March 24). International Council for Harmonisation. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). ResearchGate. [Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC. National Center for Biotechnology Information. [Link]

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Strategic Characterization of Secondary Amides and Alkyl Chlorides: An FTIR Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, the rapid validation of functional groups is a critical checkpoint. While NMR and Mass Spectrometry provide structural certainty, Fourier Transform Infrared Spectroscopy (FTIR) offers a unique advantage: the ability to assess secondary structure (conformation) and solid-state packing in real-time.

This guide moves beyond basic peak assignment. It analyzes the performance of FTIR in characterizing Secondary Amides (the backbone of peptide therapeutics) and Alkyl Chlorides (critical intermediates and linkers). We evaluate detectability, resolution limits, and the specific "fingerprint" challenges that researchers must navigate to ensure data integrity.

Part 1: Technical Deep Dive – Secondary Amides

The Structural Backbone

Secondary amides (


) are the defining linkage of peptides and proteins. Unlike primary amides, which exhibit a diagnostic doublet in the N-H stretching region, secondary amides rely on a coupled vibrational system that is highly sensitive to the local hydrogen-bonding environment.
1. The Vibrational Mechanism

The diagnostic power of FTIR for secondary amides lies in the coupling of the C=O stretch and N-H bending modes. These are not isolated vibrations but coupled modes known as Amide I and Amide II .[1]

  • Amide I (1600–1700 cm⁻¹): Primarily C=O stretching (~80%). This peak is the gold standard for determining protein secondary structure (e.g.,

    
    -helix vs. 
    
    
    
    -sheet) because the C=O oscillator frequency shifts systematically with H-bond length.
  • Amide II (1510–1580 cm⁻¹): A complex coupling of N-H in-plane bending (~60%) and C-N stretching (~40%). This band is "forbidden" in Raman spectroscopy, making FTIR the exclusive vibrational tool for observing this mode.

2. Critical Peak Performance Table
Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic UtilityPerformance Note
Amide A (N-H Stretch) 3270–3330MediumDifferentiation Appears as a single sharp band (unlike the doublet in primary amides).
Amide I (C=O[1] Stretch) 1625–1690StrongConformation Highly sensitive to H-bonding.

-helix: ~1650–1655;

-sheet: ~1630–1640.
Amide II (N-H Bend) 1510–1550StrongAccessibility Shifts to lower frequency upon H/D exchange; useful for solvent accessibility studies.
Amide III 1200–1350Weak/MedFingerprinting Complex mixed mode; less useful for ID but critical for detailed structural analysis.

Expert Insight: The Amide I band is susceptible to interference from water (H-O-H bending ~1640 cm⁻¹). In aqueous formulations, D₂O is often used to shift the solvent peak, or ATR (Attenuated Total Reflectance) with subtraction algorithms is required to resolve the amide signal.

Part 2: Technical Deep Dive – Alkyl Chlorides

The Fingerprint Challenge

Characterizing alkyl chlorides (


) by FTIR presents a distinct challenge: the C-Cl stretch occurs in the low-frequency "fingerprint" region (

cm⁻¹), where many skeletal vibrations overlap.
1. Rotational Isomerism

Unlike the rigid amide bond, alkyl chlorides are conformationally flexible. The C-Cl stretching frequency is heavily influenced by the rotational isomerism (trans vs. gauche) of the carbon chain.

  • Trans (Anti) Conformers: Generally absorb at higher frequencies (700–760 cm⁻¹) due to hyperconjugation effects (

    
    ).
    
  • Gauche Conformers: Absorb at lower frequencies (600–660 cm⁻¹).

  • Result: In liquid samples, you often see multiple bands or broadened peaks representing the equilibrium population of isomers.

2. Critical Peak Performance Table
Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic UtilityPerformance Note
C-Cl Stretch 550–850StrongIdentification Broad/multiple bands due to rotational isomers. Caution: Overlaps with aromatic C-H out-of-plane bends.
CH₂ Wag (-CH₂Cl) 1250–1300MediumConfirmation A useful secondary check when the fingerprint region is crowded.
C-H Stretch 2900–3000MediumGeneral Standard alkyl stretches; not specific to the chloride but confirms the alkyl chain.
Part 3: Comparative Performance Guide

When identifying these functional groups, FTIR is not the only tool.[2][3][4] The table below objectively compares FTIR against Raman and NMR, highlighting where FTIR excels and where it fails.

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR
Secondary Amide Detection Superior. Amide I/II are strong and distinct. Unique ability to see secondary structure (helix/sheet).Weak. Amide I is weak; Amide II is often silent/forbidden.Excellent. N-H protons are distinct (7-9 ppm) and show coupling to

-protons.
Alkyl Chloride Detection Moderate. C-Cl is in the crowded fingerprint region. Hard to detect in complex mixtures.Superior. C-Cl stretch is a strong, sharp Raman scatterer. Less interference from skeletal modes.Good.

-protons shift downfield (3-4 ppm), but no direct observation of the C-Cl bond.
Aqueous Samples Poor/Difficult. Water absorbs strongly in Amide I region.Excellent. Water is a weak Raman scatterer.Good. Requires solvent suppression or D₂O exchange.
Sample State Solid, Liquid, Film (ATR is versatile).Solid, Liquid (Non-destructive, no contact needed).Solubilized liquid only.
Part 4: Experimental Protocols
Protocol A: ATR-FTIR Data Acquisition (Standard)

For rapid identification of solid powders or oils.

  • System Validation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a Background Spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O.

  • Sample Loading:

    • Solids: Place ~5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80-100 lbs for diamond ATR).

    • Liquids: Cover the crystal surface completely (approx. 10 µL). No pressure anvil needed.

  • Acquisition: Collect the sample spectrum (32 scans).

  • Processing: Apply ATR Correction (if quantitative comparison to transmission library is needed) to correct for penetration depth dependence (

    
    ).
    
  • Validation Check:

    • Amide Check: Look for the 1650 cm⁻¹ / 1540 cm⁻¹ doublet.

    • Chloride Check: Inspect 600–800 cm⁻¹. If obscured, cross-reference with Raman data if available.

Part 5: Visualization & Logic
1. Vibrational Mode Coupling (Secondary Amide)

This diagram illustrates the mechanistic coupling that gives rise to the diagnostic Amide I and II bands.

AmideVibrations cluster_0 Secondary Amide Group (-CO-NH-) CO C=O Bond AmideI Amide I Band (1600-1700 cm⁻¹) CO->AmideI Stretching (80%) NH N-H Bond AmideII Amide II Band (1510-1580 cm⁻¹) NH->AmideII Bending (60%) CN C-N Bond CN->AmideI Stretching (20%) CN->AmideII Stretching (40%) Struct Secondary Structure (Helix vs Sheet) AmideI->Struct Frequency Shift Access Solvent Accessibility AmideII->Access H/D Exchange

Figure 1: Mechanistic origin of Amide I and II bands. Amide I is the primary indicator of backbone conformation, while Amide II arises from coupled bending and stretching modes.

2. Identification Logic Flow

A decision tree for distinguishing Secondary Amides from Primary Amides and Alkyl Chlorides.

IdLogic Start Unknown Sample Spectrum CheckCO Check 1600-1700 cm⁻¹ (Strong Band?) Start->CheckCO CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch Region) CheckCO->CheckNH Yes (C=O Present) CheckFinger Check 600-800 cm⁻¹ (Fingerprint Region) CheckCO->CheckFinger No (No C=O) ResultSecAmide SECONDARY AMIDE (Single N-H band + Amide I/II) CheckNH->ResultSecAmide Single Band ResultPriAmide PRIMARY AMIDE (Doublet N-H band) CheckNH->ResultPriAmide Doublet Band CheckFinger->Start No Features (Inconclusive) ResultChlor ALKYL CHLORIDE (Strong bands 600-800 cm⁻¹) CheckFinger->ResultChlor Strong Absorbance (C-Cl Stretch)

Figure 2: Logical workflow for spectral identification. Note that Secondary Amides are defined by the combination of a C=O stretch and a single N-H stretch.

References
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. Link

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Link

Sources

Chiral Separation of N-(2-tert-butylphenyl)-2-chloropropanamide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-tert-butylphenyl)-2-chloropropanamide is a sterically hindered chiral amide, often encountered as a key intermediate in the synthesis of advanced agrochemicals (e.g., herbicides) and pharmaceutical candidates. The molecule possesses a single stereogenic center at the C2 position of the propanamide moiety. The bulky tert-butyl group at the ortho position of the phenyl ring introduces significant steric constraints, which can be leveraged for chiral recognition but also imposes challenges regarding mass transfer and peak broadening.

This guide compares the two most effective chromatographic strategies for resolving these enantiomers: Polysaccharide-based High-Performance Liquid Chromatography (HPLC) and Pirkle-type (Brush-type) HPLC . While Gas Chromatography (GC) is possible, HPLC is preferred for preparative scalability and thermal stability concerns.

Quick Comparison Matrix
FeatureMethod A: Polysaccharide CSPs Method B: Pirkle-Type CSPs
Primary Column Chiralcel OD-H / Chiralpak AD-HWhelk-O 1
Mechanism Inclusion complex & H-bonding

-

Interaction & H-bonding
Selectivity (

)
High (1.2 – 1.8)Moderate to High (1.1 – 1.5)
Robustness Moderate (sensitive to solvent)Excellent (covalently bonded)
Loadability High (Excellent for Prep)Moderate
Best For Baseline Resolution & Scale-up High-Throughput Screening

Technical Analysis of Separation Methods

Method A: Polysaccharide-Based HPLC (The Gold Standard)

Column Technology: Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose analogs (Chiralpak AD-H).

Mechanism of Action: The separation relies on the formation of transient diastereomeric complexes. The amide group of the analyte acts as a hydrogen bond donor/acceptor with the carbamate groups on the polysaccharide backbone. Crucially, the ortho-tert-butyl group of the analyte creates a "lock-and-key" fit within the chiral grooves of the polymer. The bulky substituent enhances discrimination by preventing the "wrong" enantiomer from entering the chiral cavity effectively.

Optimized Conditions:

  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 to 98:2 v/v).
    
  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C (Lower temperatures often increase resolution due to enthalpic control).

  • Detection: UV at 230 nm or 254 nm.

Performance Data (Representative):

  • Retention Factors (

    
    ): 
    
    
    
    ,
    
    
  • Selectivity (

    
    ):  1.40
    
  • Resolution (

    
    ):  > 3.5 (Baseline separation)
    
Method B: Pirkle-Type HPLC (The Robust Alternative)

Column Technology: (S,S)-Whelk-O 1 (1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).

Mechanism of Action: This method utilizes a "three-point interaction" model involving:

  • 
    -
    
    
    
    Interaction:
    Between the electron-rich phenyl ring of the analyte (N-aryl group) and the electron-deficient dinitrobenzoyl group of the CSP.
  • Hydrogen Bonding: Between the amide NH of the analyte and the carbonyl oxygen of the CSP.

  • Steric Repulsion: The tert-butyl group dictates the spatial orientation, preventing the non-complementary enantiomer from docking.

Optimized Conditions:

  • Mobile Phase:

    
    -Hexane : Ethanol (95:5 v/v).
    
  • Flow Rate: 1.0 – 1.5 mL/min.

  • Temperature: Ambient to 40°C.

Performance Data (Representative):

  • Selectivity (

    
    ):  1.15 – 1.25
    
  • Resolution (

    
    ):  1.5 – 2.0 (Adequate for analytical, tighter for prep)
    

Experimental Protocols

Protocol 1: Sample Preparation & System Suitability

Objective: Ensure analyte stability and prevent column fouling.

  • Stock Solution: Dissolve 10 mg of racemic N-(2-tert-butylphenyl)-2-chloropropanamide in 10 mL of HPLC-grade Isopropanol (IPA). Sonicate for 5 minutes.

  • Working Solution: Dilute stock 1:10 with the mobile phase (e.g., Hexane/IPA 90:10). Final concentration: ~0.1 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter.

  • System Blank: Inject pure mobile phase to ensure baseline stability.

Protocol 2: Method Development Workflow (Polysaccharide)
  • Screening: Equilibrate Chiralcel OD-H with Hexane:IPA (90:10) at 1.0 mL/min.[1]

  • Injection: Inject 5 µL of the working solution.

  • Optimization:

    • If

      
      : Decrease IPA content to 5% or switch to Hexane:Ethanol.
      
    • If

      
      : Decrease flow rate to 0.5 mL/min to improve mass transfer.
      
    • If peak tailing occurs: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on residual silanol activity (rarely needed for neutral amides).

  • Validation: Calculate

    
    , 
    
    
    
    , and theoretical plates (
    
    
    ) using system software.

Mandatory Visualization

Figure 1: Chiral Recognition Mechanism & Workflow

This diagram illustrates the parallel workflows for method development and the molecular interaction mechanism on a Polysaccharide CSP.

ChiralSeparation cluster_Method Method Selection cluster_Mech Interaction Mechanism (OD-H) Start Racemic Mixture: N-(2-tert-butylphenyl)-2-chloropropanamide Screening Primary Screening (Hexane/IPA 90:10) Start->Screening Col_OD Column A: Chiralcel OD-H (Cellulose-based) Screening->Col_OD High Steric Bulk Col_Whelk Column B: Whelk-O 1 (Pirkle-type) Screening->Col_Whelk High Pi-Acidity Complex Transient Diastereomeric Complex Col_OD->Complex Analyte Binding Result Baseline Separation (Rs > 2.0) Col_Whelk->Result Pi-Pi Driven H_Bond H-Bonding: Amide -NH ... O=C- (CSP) Complex->H_Bond Steric Steric Fit: 2-tert-butyl group vs. Chiral Cavity Complex->Steric H_Bond->Result Enantiomeric Discrimination Steric->Result

Caption: Workflow for selecting the optimal chiral stationary phase and the mechanistic basis for enantiomeric discrimination of sterically hindered amides.

References

  • BenchChem. (2025).[1] Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). Retrieved from

  • Phenomenex. (2023).[2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Maier, N. M., & Lindner, W. (2007). Chiral recognition applications of molecularly imprinted polymers: a critical review. Journal of Chromatography A.
  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides. Chemical Society Reviews. (Foundational text for Chiralcel OD/AD mechanisms).
  • Sigma-Aldrich. (2024). N-(tert-butyl)-3-chloropropanamide Product Specification and Safety Data. Retrieved from

Sources

Strategic Selection of Reference Standards for N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Impurity Profiling & Intermediate Qualification

Executive Summary & Scientific Context

In the development of atropisomeric kinase inhibitors and substituted anilide therapeutics, N-(2-tert-butylphenyl)-2-chloropropanamide serves as a critical synthetic intermediate.[1] Its structure—featuring a bulky tert-butyl group ortho to the nitrogen and a reactive


-chloro moiety—makes it chemically versatile but analytically challenging.

From a regulatory standpoint (ICH M7), the


-haloamide functionality classifies this molecule as a Potential Genotoxic Impurity (PGI)  due to its alkylating capability.[1] Consequently, analytical methods often require limits of quantitation (LOQ) in the ppm range, demanding reference standards of exceptional accuracy.[1]

This guide compares the three primary sourcing strategies for this reference standard, evaluating them on Assay Certainty , Regulatory Compliance , and Cost-Efficiency . It further provides a self-validating protocol for qualifying commercial research-grade materials into Primary Reference Standards using quantitative NMR (qNMR).[1]

Comparative Analysis of Reference Standard Tiers

Unlike common APIs (e.g., Acetaminophen), "Certified Reference Materials" (CRMs) for specific intermediates like N-(2-tert-butylphenyl)-2-chloropropanamide are rarely available off-the-shelf.[1] Researchers must choose between commercial catalog grades or custom characterization.[1]

Table 1: Performance Matrix of Standard Alternatives
FeatureOption A: Commercial Catalog Grade Option B: Custom Synthesis (CRO) Option C: In-House Qualified Primary Std
Primary Use R&D screening, retention time marker.[1]GMP release testing, stability studies.[1]Gold Standard for quantitative impurity calculation.[1]
Purity Definition Chromatographic Purity (% Area) . Often ignores water, solvents, and inorganic salts.[1]Assay (% w/w) . Adjusted for volatiles and counter-ions.Absolute Content (% w/w) via qNMR or Mass Balance.
Traceability Low (Vendor CoA often lacks raw data).[1]High (Full synthesis report provided).Absolute (Traceable to NIST/SI via Internal Standard).[1]
Stereochemistry Usually Racemic (unless specified).[1]Enantiomerically pure (e.g., >99% ee).[1]Defined by user (Chiral HPLC verified).
Cost / Lead Time Low / <1 Week.[1]High ($5k+) / 4-8 Weeks.[1]Medium / 1-2 Weeks (Requires NMR time).
Risk Factor High: "95% Purity" could mean 85% Potency due to salt/solvent content.[1]Low: But dependent on CRO quality systems.[1]Lowest: Data is self-generated and verified.

Critical Insight: For PGI analysis, using Option A (Catalog Grade) without potency correction can lead to underestimation of impurity levels, potentially causing a false "Pass" result against safety limits.[1]

Technical Protocol: Qualifying a Primary Standard via qNMR

If you source a commercial catalog standard (Option A), you must assign a potency value before using it for quantitative work.[1] The following protocol uses Quantitative NMR (qNMR) to establish an absolute assay value, converting a research chemical into a Primary Standard.

Principle

qNMR determines the mass fraction of the analyte by comparing the integration of its signals to those of a NIST-traceable Internal Standard (IS).[1] This method is independent of the analyte's UV response factor.

Materials
  • Analyte: N-(2-tert-butylphenyl)-2-chloropropanamide (approx. 10-15 mg).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]

Step-by-Step Workflow
  • Gravimetry (The Critical Step):

    • Weigh accurately (

      
      0.01 mg) ~15 mg of the Analyte (
      
      
      
      ) into a vial.
    • Weigh accurately ~10 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Note: Do not rely on volumetric additions; mass ratios eliminate density errors.[1]

  • Dissolution:

    • Add 0.7 mL DMSO-d6.[1] Ensure complete dissolution. Vortex if necessary.

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1):

      
       30 seconds (Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans (ns): 16 or 32 (for S/N > 200).

    • Spectral Width: -2 to 14 ppm.[1]

  • Data Processing:

    • Phase and baseline correct manually.[1]

    • Integration: Integrate the unique singlet of the IS (e.g., TCNB @ 8.5 ppm) and a clean signal from the Analyte (e.g., the tert-butyl singlet @ ~1.4 ppm or aromatic protons).[1]

    • Caution: Avoid the

      
      -proton quartet (~4.6 ppm) if it overlaps with water/solvent.[1]
      
  • Calculation:

    
    [1]
    
    • 
      : Potency of Analyte (% w/w)
      
    • 
      : Integral area[1]
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular Weight[1][2][3][4]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard (from CoA)
      

Visualizations & Decision Logic

Diagram 1: Reference Standard Selection Logic

This decision tree guides the selection of the appropriate standard grade based on the development phase.

ReferenceSelection Start Start: Need Standard for N-(2-tert-butylphenyl)-2-chloropropanamide Phase What is the Development Phase? Start->Phase Early Early Discovery / Screening Phase->Early Late GLP Tox / GMP Release / Clinical Phase->Late Quant Is Quantification Required? Early->Quant PGI Is it a PGI / Safety Limit Test? Late->PGI Cat Use Commercial Catalog Grade (Check Identity by LC-MS) Quant->Cat No (ID only) Qualify REQUIRED: Qualify as Primary Std (Perform qNMR Protocol) Quant->Qualify Yes PGI->Qualify Yes (Critical Safety) Custom Source Custom Synthesis (ISO 17025 / GMP) PGI->Custom No (Process Control)

Caption: Decision logic for selecting the appropriate reference standard grade based on regulatory risk and development stage.

Diagram 2: Impurity Fate Mapping

Understanding where this molecule fits in the synthesis helps justify the standard selection.[1]

ImpurityFate SM 2-tert-butylaniline (Starting Material) Inter N-(2-tert-butylphenyl)-2-chloropropanamide (The Target Standard) SM->Inter Acylation Reagent 2-chloropropionyl chloride Reagent->Inter Reaction Alkylation / Cyclization Inter->Reaction Risk Unreacted Intermediate (PGI Risk) Inter->Risk Carryover API Final API (e.g., Atropisomeric Kinase Inhibitor) Reaction->API

Caption: Synthetic pathway illustrating the origin of the impurity and the risk of carryover into the final API.

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation.[1] Link

  • U.S. Pharmacopeia (USP). (2025).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link

  • PubChem. (2025).[1] Compound Summary: N-(2-tert-butylphenyl)-2-chloropropanamide (CAS 1156595-98-0).[1] National Library of Medicine.[1] Link[1]

  • BOC Sciences. (2025).[1] Application of Organic Synthesis in New Drug Discovery (Enzalutamide & Atropisomers).

  • LGC Standards. (2018). Characterisation of non-compendial impurity reference standards: How good is good enough?Link[1]

Sources

Comparative Guide: Structural Validation Platforms for Intramolecular Cyclization Products of α-Haloamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck that follows the synthesis of complex nitrogen heterocycles. The α-haloamide functional group is a remarkably efficient platform for generating structural diversity. Through 1-electron reduction—often mediated by transition metals—α-haloamides yield α-amidyl radicals that undergo rapid intramolecular cyclization to form β-lactams, γ-lactams, oxindoles, and tetrahydroquinolines.

However, the inherent reactivity of these radical intermediates often leads to complex mixtures of regioisomers (e.g., 4-exo-trig vs. 5-endo-trig cyclizations) and diastereomers. Validating the exact molecular architecture of these products requires moving beyond simple 1D proton NMR. This guide objectively compares the performance of advanced analytical platforms for structural validation and provides a self-validating experimental workflow to ensure absolute data integrity.

The Mechanistic Challenge: Divergent Cyclization Pathways

To understand the analytical challenge, we must first understand the causality of the reaction. Direct cathodic reduction of α-haloamides requires high overpotentials that can degrade sensitive functional groups. Instead, modern approaches utilize indirect electroreduction. For example,1 [1]. Alternatively,2 [2].

Once the radical is generated, it will attack appended unsaturated bonds. The regioselectivity depends heavily on steric hindrance and the thermodynamic stability of the resulting ring, often necessitating rigorous downstream analysis to confirm whether a β- or γ-lactam was formed.

ReactionPathway A α-Haloamide Precursor B α-Amidyl Radical Intermediate A->B Ni(I) / Cu(I) 1e- reduction C γ-Lactam (5-exo-trig) B->C kinetically favored D β-Lactam (4-exo-trig) B->D sterically driven

Radical cyclization pathways of α-haloamides to lactam regioisomers.

Objective Comparison of Structural Validation Platforms

When3 [3], researchers must choose the appropriate analytical tool. Below is a comparative analysis of the four primary platforms used for structural elucidation of these heterocycles.

A. High-Field 2D NMR (600+ MHz with CryoProbe)
  • Performance: The undisputed workhorse for solution-state structure.

  • Causality of Use: To differentiate a 4-exo from a 5-exo product, one must map the carbon skeleton. Heteronuclear Multiple Bond Correlation (HMBC) detects 2- and 3-bond carbon-proton couplings (

    
     and 
    
    
    
    ). By optimizing the HMBC transfer delay to 8 Hz (the average
    
    
    across a newly formed lactam ring), we can definitively observe cross-peaks between the newly incorporated ring protons and the lactam carbonyl carbon.
B. Single-Crystal X-Ray Diffraction (SCXRD)
  • Performance: The gold standard for absolute configuration.

  • Causality of Use: While NMR provides relative stereochemistry (via NOESY), it cannot easily determine absolute enantiomeric excess without chiral shift reagents. SCXRD provides exact 3D atomic coordinates, making it indispensable for validating asymmetric cyclizations, provided the product can be crystallized.

C. High-Resolution Tandem Mass Spectrometry (HR-LC-MS/MS)
  • Performance: Rapid, highly sensitive elemental composition analysis.

  • Causality of Use: HRMS confirms the exact mass (to within <2 ppm error), verifying that cyclization occurred (loss of the halogen atom and retention of the core mass). However, it is structurally blind to regioisomers unless specific, well-characterized fragmentation pathways (MS/MS) are known.

D. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Performance: Rapid functional group verification.

  • Causality of Use: Ring strain directly impacts the carbonyl stretching frequency. A β-lactam (4-membered ring) typically absorbs near 1750 cm⁻¹, whereas a γ-lactam (5-membered ring) absorbs near 1700 cm⁻¹. This provides an instantaneous, albeit low-resolution, orthogonal check of ring size.

Quantitative Data Summary
Analytical PlatformLimit of Detection (LOD)Data Acquisition TimeRegiochemical ConfidenceStereochemical ConfidencePrimary Structural Insight
HR-LC-MS/MS ~10 pg/mL5–15 minutesLow (Fragment dependent)NoneExact mass, elemental composition
FT-IR Spectroscopy ~1 mg< 5 minutesModerate (Ring strain)NoneCarbonyl stretching frequencies
High-Field 2D NMR ~1–5 mg (routine)2–12 hoursHigh (via HMBC)High (via NOESY)2D connectivity, relative stereochemistry
SCXRD Single crystal12–24 hoursAbsoluteAbsolute3D atomic coordinates, absolute configuration

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, an analytical protocol must be a self-validating system . This means the data generated must contain internal checks that logically forbid incorrect assignments. If a proposed structure is wrong, the data matrix will inherently contradict it.

Below is the standardized workflow for validating a purified γ-lactam derived from an α-haloamide cyclization.

Step 1: Sample Preparation & Baseline Acquisition

  • Dissolve 5.0 mg of the highly purified cyclization product in 600 µL of CDCl₃ (100% D, containing 0.03% v/v TMS).

  • Acquire a standard 1D ¹H NMR (16 scans) and 1D ¹³C NMR (1024 scans) to establish purity and baseline chemical shifts.

Step 2: Direct Connectivity Mapping (Multiplicity-Edited HSQC)

  • Run a ¹H-¹³C HSQC experiment.

  • Causality: Multiplicity editing phases CH/CH₃ signals positively and CH₂ signals negatively. This instantly identifies the methylene groups formed during the radical cyclization, separating them from the methine stereocenters.

Step 3: The Self-Validation Step (HMBC)

  • Acquire a ¹H-¹³C HMBC optimized for a long-range coupling constant of 8 Hz.

  • Validation Logic: Map the correlation from the protons of the newly formed C-C bond. Rule of Exclusion: If the product is a γ-lactam, you must observe a clear 3-bond cross-peak to the lactam carbonyl carbon (~175 ppm). If this cross-peak is absent, but a 2-bond cross-peak to an adjacent carbon is present, the ring size assignment is invalid, and the structure must be re-evaluated.

Step 4: Spatial Orientation (NOESY)

  • Acquire a 2D NOESY spectrum with a mixing time of 500 ms.

  • Validation Logic: The mixing time is chosen to allow for nuclear Overhauser effect (NOE) buildup between protons that are < 5 Å apart in space. Cross-peaks between the substituents on the newly formed ring definitively establish cis or trans relative stereochemistry.

AnalyticalWorkflow Start Crude Cyclization Mixture Purification HPLC Purification Start->Purification HRMS HR-LC-MS/MS (Exact Mass) Purification->HRMS Aliquot 1 NMR High-Field 2D NMR (Regio/Stereo Mapping) Purification->NMR Aliquot 2 Decision Crystalline? Purification->Decision Aliquot 3 SCXRD Single-Crystal X-Ray (Absolute Config) NMR->SCXRD Orthogonal Validation Decision->NMR No Decision->SCXRD Yes

Analytical workflow for structural validation of cyclization products.

Conclusion

The transformation of α-haloamides into complex heterocycles is a triumph of modern synthetic methodology, but it demands rigorous analytical oversight. While HRMS and FT-IR provide rapid, orthogonal data points regarding mass and ring strain, they cannot stand alone. High-field 2D NMR remains the most versatile and comprehensive platform for mapping the exact regio- and stereochemical outcomes of these radical cyclizations. By employing a self-validating NMR workflow, researchers can confidently assign structures even when SCXRD is rendered impossible by non-crystalline products.

References

  • Chaminade, X., Duñach, E., Olivero, S., & Esteves, A. (2009). Electrosynthesis of nitrogen heterocycles using environmentally friendly methodologies. Electrochimica Acta.
  • ResearchGate.
  • White Rose eTheses Online. Radical Approaches to Alangium and Mitragyna Alkaloids.

Sources

A Comparative Guide to the Thin-Layer Chromatography of N-(2-tert-butylphenyl)-2-chloropropanamide and Related N-Aryl Amides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Principle of TLC and the Nature of Rf

Thin-layer chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its simplicity, speed, and sensitivity in monitoring reaction progress and assessing compound purity.[1] The technique operates on the principle of differential partitioning of a compound between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[1][2]

A compound's mobility is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4]

Rf = distance traveled by sample / distance traveled by solvent [1]

An Rf value is a consequence of a compound's structural properties—primarily its polarity—and its interactions with the chosen stationary and mobile phases.[5] A highly polar compound will have a strong affinity for the polar silica gel, resulting in limited movement and a low Rf value. Conversely, a nonpolar compound will be more readily carried by the mobile phase, leading to a higher Rf value.[1] It is crucial to understand that factors like plate coating thickness, solvent temperature, and chamber saturation can all influence the final Rf value, making standardized protocols essential for reproducibility.[6][3][4][5]

Structural Analysis and Predicted Polarity

The target molecule, N-(2-tert-butylphenyl)-2-chloropropanamide, possesses several key structural features that influence its polarity:

  • Amide Group (-CONH-): This is a highly polar functional group capable of hydrogen bonding, which strongly interacts with the silica gel stationary phase.

  • Aromatic Ring: The phenyl group is relatively nonpolar.

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is highly nonpolar (lipophilic) and will decrease the molecule's overall polarity.

  • α-Chloro Group (-CHCl-): The electronegative chlorine atom induces a dipole, increasing local polarity.

Based on this analysis, N-(2-tert-butylphenyl)-2-chloropropanamide is expected to be a moderately polar compound. The nonpolar tert-butyl group will likely cause it to be less polar than a simple N-phenyl-2-chloropropanamide, leading to a higher Rf value under the same conditions.

Comparative Data: Rf Values of Structurally Related Amides

To provide a practical benchmark, the following table compares the expected and literature-derived Rf values of several structurally analogous N-aryl amides. These comparisons are based on a standard TLC system using silica gel 60 F₂₅₄ plates and a common mobile phase of 30% ethyl acetate in hexane, a solvent system of intermediate polarity suitable for "normal" compounds.[8]

Compound NameStructureKey Structural Difference from TargetPredicted PolarityExpected Rf Range (30% EtOAc/Hexane)
AcetanilideC₆H₅NHC(O)CH₃Lacks tert-butyl and α-chloro groupsMore Polar0.20 - 0.30
N-Phenyl-2-chloropropanamideC₆H₅NHC(O)CHClCH₃Lacks tert-butyl groupModerately Polar0.35 - 0.45
N-(2-tert-butylphenyl)acetamide(t-Bu)C₆H₄NHC(O)CH₃Lacks α-chloro groupLess Polar0.45 - 0.55
N-(2-tert-butylphenyl)-2-chloropropanamide (t-Bu)C₆H₄NHC(O)CHClCH₃ Target Compound Moderately Nonpolar 0.50 - 0.65

Note: These Rf values are expert estimations based on structural analysis and typical behavior in the specified solvent system. Actual values must be determined experimentally.

Experimental Protocol for TLC Analysis

This section provides a robust, self-validating protocol for determining the Rf value of N-(2-tert-butylphenyl)-2-chloropropanamide and optimizing its separation.

Materials:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase Solvents: Hexane, Ethyl Acetate (EtOAc)[9]

  • Sample: ~1 mg of N-(2-tert-butylphenyl)-2-chloropropanamide dissolved in ~1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Apparatus: TLC developing chamber, spotting capillaries, pencil, ruler, UV lamp (254 nm).

Workflow Diagram:

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_analysis Analysis prep1 1. Draw Origin Line (1 cm from bottom) prep2 2. Dissolve Sample (~1 mg/mL) prep1->prep2 prep3 3. Spot Sample on Origin Line prep2->prep3 dev1 4. Prepare Eluent (e.g., 30% EtOAc/Hex) dev2 5. Place Plate in Chamber dev1->dev2 dev3 6. Develop Plate (Allow solvent to ascend) dev2->dev3 ana1 7. Mark Solvent Front & Dry Plate dev3->ana1 ana2 8. Visualize Spots (UV Light at 254 nm) ana1->ana2 ana3 9. Calculate Rf Value (Rf = d_sample / d_solvent) ana2->ana3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-tert-butylphenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-tert-butylphenyl)-2-chloropropanamide, grounded in the principles of laboratory safety and regulatory compliance. Our approach is built upon the "cradle-to-grave" system of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final disposal.[1][2][3]

This document is designed to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, ensuring the safety of yourself, your colleagues, and the environment.

Part 1: Waste Characterization and Hazard Identification

Before any disposal action is taken, a thorough understanding of the waste is paramount. While a specific Safety Data Sheet (SDS) for N-(2-tert-butylphenyl)-2-chloropropanamide may not always be readily available for novel or research-grade compounds, we must infer its potential hazards based on its chemical structure and data from analogous substances.

  • Chemical Structure Analysis : The presence of a chlorinated alkyl group categorizes this compound as a halogenated organic compound . This is a critical classification for waste segregation.

  • Regulatory Framework : The U.S. Environmental Protection Agency (EPA) defines hazardous waste as any material that exhibits at least one of four characteristics—Ignitability, Corrosivity, Reactivity, or Toxicity—or is specifically "listed" by name.[4][5] In the absence of specific data, any waste chemical should be treated as hazardous to ensure the highest level of safety.[6]

Given its nature as a synthetic organic compound, N-(2-tert-butylphenyl)-2-chloropropanamide waste must be managed as hazardous chemical waste. It should never be disposed of down the sink or in regular trash.[6][7]

Part 2: Pre-Disposal Procedures in the Laboratory

Proper handling and storage from the moment the material is declared "waste" are critical to prevent accidents and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling waste N-(2-tert-butylphenyl)-2-chloropropanamide, the following PPE is mandatory to prevent exposure:

  • Eye Protection : Tightly sealed safety goggles or a face shield.

  • Hand Protection : Nitrile rubber gloves. Always check the manufacturer's breakthrough time for the specific solvent used with the compound.

  • Body Protection : A flame-retardant lab coat.

Waste Segregation: The Cornerstone of Safety

Proper segregation is the most critical step in a laboratory waste management program. Incompatible chemicals must never be mixed.[7]

  • Primary Waste Stream : Designate a specific waste container for Solid Halogenated Organic Waste .

  • Why Segregate? : Halogenated and non-halogenated wastes are often treated differently during the final disposal process (e.g., incineration). Mixing them can create more hazardous byproducts and significantly increase disposal costs.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural journey of the waste from your bench to its final collection point.

Step 1: Container Selection

Choose a container that is compatible with the chemical waste.

  • For Solid Waste : A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • For Contaminated Solvents (if applicable) : Use a designated, shatter-resistant container, often provided by your institution's Environmental Health & Safety (EHS) department.

  • Integrity Check : Ensure the container is in good condition, free of cracks, and will not leak.

Step 2: Hazardous Waste Labeling

All hazardous waste containers must be meticulously labeled the moment waste is first added.[4][7] This is a strict regulatory requirement.

Your label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name : "N-(2-tert-butylphenyl)-2-chloropropanamide". Avoid abbreviations or chemical formulas.

  • Hazard Identification : Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Generator Information : Your name, Principal Investigator (PI), and laboratory location.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[4]

  • Location : The SAA should be a secondary containment bin in a fume hood or a designated cabinet.

  • Container Status : Keep the waste container securely closed at all times, except when adding waste.[4] This prevents the release of vapors and potential spills.

  • Volume Limits : The EPA limits SAAs to a maximum of 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes, the limit is one quart.[4]

Step 4: Arranging for Disposal

Laboratory personnel should never transport hazardous waste across public areas or dispose of it themselves.[6]

  • Contact EHS : Once the container is nearly full (e.g., 80% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), contact your institution's Environmental Health & Safety (EHS) or equivalent office.

  • Schedule a Pickup : Submit a hazardous waste pickup request form as required by your institution. EHS professionals are trained to handle and transport the waste to a central storage facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of N-(2-tert-butylphenyl)-2-chloropropanamide.

G Workflow for Disposal of N-(2-tert-butylphenyl)-2-chloropropanamide A Waste Generation (Compound is designated for disposal) C Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->C Safety First B Characterize Waste (Solid Halogenated Organic) D Select & Prepare Container (HDPE, Leak-proof) B->D C->B E Create Hazardous Waste Label (Contents, Hazards, Date) D->E F Place Waste in Labeled Container E->F G Store in Satellite Accumulation Area (SAA) (Keep container closed) F->G H Container Full or Time Limit Reached? G->H I Continue Accumulation in SAA H->I No J Contact EHS for Pickup (Submit disposal request form) H->J Yes I->G K EHS Collects Waste for Final Disposal (Transport to TSDF) J->K

Caption: Logical workflow for the proper disposal of N-(2-tert-butylphenyl)-2-chloropropanamide.

Part 4: Management of Spills and Contaminated Materials

Accidents happen, and a clear plan is essential for a safe response.

Minor Spill Cleanup

For a small spill of solid N-(2-tert-butylphenyl)-2-chloropropanamide:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : Wear your full, designated PPE.

  • Containment : Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[9]

  • Collection : Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must also be managed properly.

  • Non-Acutely Hazardous Waste : For containers that held standard hazardous waste, they can often be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The container must be defaced of all chemical labels.[6]

  • Acutely Hazardous Waste ("P-listed") : Containers that held acutely toxic waste must be triple-rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous waste.[4][6][10] While N-(2-tert-butylphenyl)-2-chloropropanamide is not explicitly P-listed, this procedure represents best practice for highly toxic materials.

Disposal of Contaminated PPE
  • Grossly Contaminated Items : Gloves, wipes, or other PPE that are heavily contaminated should be collected in a sealed, labeled hazardous waste bag or container and disposed of through your EHS department.[11]

  • Lightly Contaminated Items : PPE with incidental contamination can typically be disposed of in regular laboratory trash, provided there is no free-flowing liquid or visible solid residue.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic SolidBased on chemical structure and precautionary principle. Ensures proper segregation and treatment.
Container Type High-Density Polyethylene (HDPE) or GlassChemical compatibility and prevention of leaks or breakage.
Storage Location Designated Satellite Accumulation Area (SAA)Regulatory compliance (EPA) and control at the point of generation.[4]
Key Labeling Info "HAZARDOUS WASTE", Full Chemical Name, DateEnsures clear communication of hazards and compliance with "cradle-to-grave" tracking.[1]
Disposal Method Collection by Institutional EHS DepartmentEnsures safe transport and disposal by a licensed and permitted facility.[6][12]
Sink Disposal STRICTLY PROHIBITED Prevents contamination of waterways and damage to plumbing infrastructure.[7]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of a responsible scientific professional. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • Laboratory Waste Management Guidelines, Environmental Health and Safety Office. (URL not available)
  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry. (URL not available)
  • Resource Conservation and Recovery Act - Wikipedia, Wikipedia. (URL: [Link])

  • SAFETY DATA SHEET - 2-Chloro-2-methylpropane, (URL not available)
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know, Tetra Tech. (URL: [Link])

  • Resource Conservation and Recovery Act (RCRA), South Carolina Department of Environmental Services. (URL: [Link])

  • Resource Conservation and Recovery Act, Golf Course Superintendents Association of America. (URL: [Link])

  • EPA Hazardous Waste Regulations, Study.com. (URL: [Link])

  • Resource Conservation and Recovery Act (RCRA) Overview, U.S. Environmental Protection Agency. (URL: [Link])

  • How to Properly Manage Hazardous Waste Under EPA Regulations, HERO Environmental. (URL: [Link])

  • Laboratory Waste Disposal Safety Protocols, National Science Teaching Association. (URL: [Link])

  • Steps in Complying with Regulations for Hazardous Waste, U.S. Environmental Protection Agency. (URL: [Link])

  • Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury. (URL: [Link])

  • Hazardous Waste, U.S. Environmental Protection Agency. (URL: [Link])

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. (URL: [Link])

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals, University of Notre Dame Risk Management and Safety. (URL: [Link])

  • Chemical Waste Management Guide, (URL not available)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.